2,3,5-Trifluorophenylacetonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,3,5-trifluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-6-3-5(1-2-12)8(11)7(10)4-6/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOYNOOXHLNVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380728 | |
| Record name | 2,3,5-Trifluorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243666-14-0 | |
| Record name | 2,3,5-Trifluorophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 243666-14-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,3,5-Trifluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, experimentally determined physical property data for 2,3,5-Trifluorophenylacetonitrile is limited. This guide provides data for the closely related isomer, 2,4,5-Trifluorophenylacetonitrile, for reference, alongside generalized experimental protocols for determining key physical properties applicable to this class of compounds.
Introduction
Trifluorophenylacetonitrile isomers are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific substitution pattern of the fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and physical characteristics. This guide focuses on the physical properties of this compound, a compound of interest in synthetic and medicinal chemistry. Due to the scarcity of specific data for the 2,3,5-isomer, this document also presents information on the more extensively characterized 2,4,5-Trifluorophenylacetonitrile to provide a comparative context.
Physicochemical Properties
The following table summarizes the available physical and chemical properties for 2,4,5-Trifluorophenylacetonitrile. These values serve as an estimation for the 2,3,5-isomer, although variations are expected due to the different fluorine substitution patterns.
| Property | Value (for 2,4,5-Trifluorophenylacetonitrile) | Source |
| Molecular Formula | C₈H₄F₃N | [1][2] |
| Molecular Weight | 171.12 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 214.4 ± 35.0 °C (Predicted) | |
| Density | 1.334 ± 0.06 g/cm³ (Predicted for 2,3,6-isomer) | [4] |
| Solubility | Soluble in polar organic solvents | [3] |
| CAS Number | 220141-74-2 | [1][2] |
Experimental Protocols
The boiling point of a liquid is a key indicator of its purity and is determined as the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Apparatus:
-
Small-scale distillation or reflux apparatus
-
Heating mantle or sand bath
-
Thermometer
-
Boiling chips or magnetic stir bar
Procedure:
-
A small volume (e.g., 5 mL) of the sample is placed in a round-bottomed flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
The flask is fitted with a condenser in a reflux position (vertically).
-
A thermometer is positioned so that the bulb is just below the level of the side arm of the condenser, ensuring it measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.
-
The liquid is gradually heated until it boils and a ring of condensing vapor is observed refluxing in the lower part of the condenser.
-
The temperature is recorded when it stabilizes; this is the boiling point of the substance. The atmospheric pressure should also be recorded as boiling point is pressure-dependent.
Density, the mass per unit volume, is another fundamental physical property.
Apparatus:
-
Pycnometer (specific gravity bottle) or a volumetric flask
-
Analytical balance
Procedure:
-
The mass of a clean, dry pycnometer (W1) is accurately measured.
-
The pycnometer is filled with distilled water and its mass is measured again (W2). The temperature of the water is recorded.
-
The pycnometer is emptied, dried, and then filled with the sample liquid (this compound), and its mass is measured (W3).
-
The density of the sample is calculated using the known density of water at the recorded temperature.
Characterization and Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of fluorinated organic compounds.
Given the presence of fluorine atoms, ¹⁹F NMR is a particularly useful technique for characterizing trifluorophenylacetonitrile isomers. The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum provide a unique fingerprint for each isomer, allowing for unambiguous identification. The high sensitivity and 100% natural abundance of the ¹⁹F nucleus make this a valuable analytical method.
Synthetic Workflow
The synthesis of trifluorophenylacetonitriles typically involves the reaction of a corresponding trifluorobenzyl halide with a cyanide salt. The following diagram illustrates a general synthetic pathway.
Caption: General synthesis of this compound.
References
An In-depth Technical Guide to 2,4,5-Trifluorophenylacetonitrile
An important note on nomenclature: Initial searches for "2,3,5-Trifluorophenylacetonitrile" did not yield a corresponding CAS number or substantial technical data. The vast majority of scientific literature and chemical supplier databases point to 2,4,5-Trifluorophenylacetonitrile as the correct and commonly used isomer in research and development. This guide will, therefore, focus on the latter compound.
Audience: This document is intended for researchers, scientists, and drug development professionals who require detailed technical information on 2,4,5-Trifluorophenylacetonitrile.
Core Compound Identification
2,4,5-Trifluorophenylacetonitrile, also known as 2,4,5-Trifluorobenzyl cyanide, is a fluorinated aromatic nitrile.[1] It serves as a crucial building block in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of three fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, enhancing its stability and reactivity, making it a valuable intermediate in organic synthesis.[1]
Quantitative Data Presentation
The following tables summarize the key physical, chemical, and spectroscopic properties of 2,4,5-Trifluorophenylacetonitrile.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 220141-74-2 | [2][3] |
| Molecular Formula | C₈H₄F₃N | [2][3][4] |
| Molecular Weight | 171.12 g/mol | [2][3][4] |
| Appearance | Colorless to almost colorless clear liquid | [4][5] |
| Boiling Point | 78 °C at 5 mmHg | [4] |
| 214.4 ± 35.0 °C (Predicted) | [2][6] | |
| Density | 1.35 g/cm³ | [4] |
| Refractive Index | n20/D 1.47 | [4] |
| Solubility | Soluble in polar organic solvents like Chloroform (Slightly) and Methanol (Slightly).[2][5] |
Table 2: Spectroscopic Data
| Spectroscopy | Expected Peaks and Chemical Shifts |
| ¹H NMR | Aromatic Protons (Ar-H): ~7.0-7.5 ppm (complex multiplets due to F-H coupling). Methylene Protons (-CH₂-): ~3.7-4.0 ppm (singlet or triplet, may show coupling to adjacent fluorine atoms). |
| ¹³C NMR | Nitrile Carbon (-C≡N): ~115-120 ppm. Aromatic Carbons (Ar-C): ~105-160 ppm (multiple signals, complex splitting patterns due to C-F coupling). Methylene Carbon (-CH₂-): ~20-30 ppm. |
| IR Spectroscopy | Nitrile Stretch (-C≡N): Strong, sharp peak around 2240-2260 cm⁻¹. C-F Stretch: Strong peaks in the range of 1000-1400 cm⁻¹. Aromatic C-H Stretch: Peaks above 3000 cm⁻¹. Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region. |
Experimental Protocols
Synthesis of 2,4,5-Trifluorophenylacetonitrile
A common method for the preparation of 2,4,5-Trifluorophenylacetonitrile involves the reaction of 2,4,5-Trifluorobenzyl chloride with a cyaniding agent in an ionic liquid. This method is advantageous due to its mild reaction conditions, high product purity, and the recyclable nature of the ionic liquid solvent.
Materials:
-
2,4,5-Trifluorobenzyl chloride
-
Sodium cyanide (or Potassium cyanide)
-
Ionic Liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate - [BMIm]PF₆)
-
Deionized water
-
Dichloromethane
Procedure:
-
In a reaction vessel, dissolve sodium cyanide in the ionic liquid. The concentration of 2,4,5-Trifluorobenzyl chloride in the ionic liquid is typically maintained between 1.5M and 2.5M.
-
Heat the mixture to a temperature between 40-80 °C with stirring.
-
Slowly add 2,4,5-Trifluorobenzyl chloride to the reaction mixture.
-
Maintain the reaction temperature and continue stirring for a specified period to ensure the completion of the reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product, 2,4,5-Trifluorophenylacetonitrile, using an organic solvent such as dichloromethane.
-
The product can be further purified by distillation or fractional crystallization to achieve a purity of greater than 99.8%.
Mandatory Visualizations
Diagram 1: Synthesis of 2,4,5-Trifluorophenylacetonitrile
Caption: Synthetic pathway for 2,4,5-Trifluorophenylacetonitrile.
Diagram 2: Experimental Workflow for the Synthesis of Sitagliptin Intermediate
Caption: Simplified workflow for Sitagliptin synthesis.
References
An In-depth Technical Guide to Trifluorophenylacetonitrile Isomers
A Note on Isomer Specificity: This guide addresses the molecular structure, properties, and synthesis of trifluorophenylacetonitrile, with a focus on the 2,4,5-trifluorophenylacetonitrile isomer due to the limited availability of specific experimental data for 2,3,5-trifluorophenylacetonitrile in publicly accessible scientific literature. The information presented for the 2,4,5-isomer provides a valuable reference point for researchers and scientists working with related fluorinated phenylacetonitrile compounds.
Molecular Structure and Weight
Trifluorophenylacetonitriles are organofluorine compounds consisting of a trifluorinated benzene ring attached to an acetonitrile group via a methylene bridge. The molecular formula for all trifluorophenylacetonitrile isomers is C₈H₄F₃N, and they share a molecular weight of 171.12 g/mol .[1][2][3] The positioning of the three fluorine atoms on the phenyl ring defines the specific isomer and influences its chemical and physical properties. The structure of 2,4,5-trifluorophenylacetonitrile contains a benzene ring substituted with fluorine atoms at the 2nd, 4th, and 5th positions.[1]
Physicochemical Properties
The following table summarizes the key quantitative data for 2,4,5-trifluorophenylacetonitrile.
| Property | Value |
| Molecular Formula | C₈H₄F₃N |
| Molecular Weight | 171.12 g/mol |
| CAS Number | 220141-74-2 |
| Appearance | Colorless to pale yellow liquid or solid |
| Density | 1.35 g/cm³ |
| Refractive Index | 1.468 |
Note: Data presented is for the 2,4,5-trifluorophenylacetonitrile isomer.
Synthesis of 2,4,5-Trifluorophenylacetonitrile
Experimental Protocol:
A common method for the synthesis of 2,4,5-trifluorophenylacetonitrile involves the reaction of 2,4,5-trifluorobenzyl chloride with a cyaniding agent in an ionic liquid. This method is advantageous due to its mild reaction conditions and the potential for recycling the ionic liquid, making it an environmentally friendly approach.
Materials:
-
2,4,5-trifluorobenzyl chloride
-
Sodium cyanide (or Potassium cyanide)
-
Ionic Liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate)
Procedure:
-
In a reaction vessel, dissolve 2,4,5-trifluorobenzyl chloride in the ionic liquid.
-
Add the cyaniding agent (e.g., sodium cyanide) to the mixture.
-
Heat the reaction mixture to a temperature between 40-80°C.
-
Maintain the reaction at this temperature with stirring for a specified period to ensure completion.
-
Upon completion, the product, 2,4,5-trifluorophenylacetonitrile, can be separated and purified.
This process offers high purity and stable quality of the final product, making it suitable for applications in pharmaceutical intermediate synthesis.
Experimental Workflow Diagram
Caption: Synthesis workflow for 2,4,5-Trifluorophenylacetonitrile.
Applications in Research and Drug Development
Trifluorophenylacetonitrile derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
-
Pharmaceutical Synthesis: The presence of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. Fluorine's high electronegativity can influence acidity, basicity, and metabolic stability. Therefore, trifluorinated building blocks like 2,4,5-trifluorophenylacetonitrile are utilized in the development of novel therapeutic agents.
-
Agrochemicals: These compounds can also serve as precursors for the synthesis of new herbicides and pesticides.[1]
-
Material Science: The unique properties imparted by fluorine are also of interest in material science for the creation of specialty polymers and other advanced materials.[1]
Due to the electron-withdrawing nature of the fluorine atoms, the phenyl ring is activated towards certain chemical transformations, making these compounds versatile reagents in organic synthesis.
References
An In-depth Technical Guide to the Solubility of 2,3,5-Trifluorophenylacetonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,3,5-Trifluorophenylacetonitrile
This compound is a fluorinated aromatic nitrile. The presence of three fluorine atoms on the phenyl ring significantly influences its physicochemical properties, including its solubility, due to strong electron-withdrawing effects and alterations in intermolecular forces. Such compounds are of interest in medicinal chemistry and materials science as building blocks for more complex molecules.
Qualitative Solubility of Trifluorophenylacetonitrile Isomers
While quantitative data for this compound is not available, information on the isomeric compound, 2,4,5-Trifluorophenylacetonitrile, offers some insight. Qualitative assessments indicate that 2,4,5-Trifluorophenylacetonitrile is slightly soluble in chloroform and methanol. Another source suggests it is soluble in common organic solvents like ethanol and dichloromethane. The nitrile group contributes to the molecule's polar nature, suggesting solubility in polar organic solvents.[1][2]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound in a given solvent.[3][4][5] This method involves agitating an excess amount of the solid compound in the solvent for a prolonged period until equilibrium is reached.
Materials and Equipment:
-
This compound (solid form)
-
Selected organic solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane, ethyl acetate, toluene)
-
Analytical balance
-
Vials or flasks with secure caps
-
Mechanical shaker or orbital agitator with temperature control[3]
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a mechanical shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach solid-liquid equilibrium.[3][4] The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[3]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment. To ensure complete removal of undissolved solid, the supernatant can be centrifuged.[6]
-
Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Analysis: Dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of the dissolved this compound using a validated HPLC or GC method.
-
Data Interpretation: The measured concentration represents the equilibrium solubility of the compound in the specific solvent at the experimental temperature. The process should be repeated at different temperatures to determine the temperature dependence of solubility.
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the experimental determination of solubility and the logical relationship of factors influencing it.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Key factors influencing the solubility of an organic compound.
Data Presentation
As no quantitative data for this compound could be located, the following table is presented as a template for researchers to populate with their experimentally determined values.
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |
| Example: Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Example: Acetonitrile | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Example: Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Example: Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |
| Example: Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask |
Conclusion
This technical guide provides a framework for approaching the solubility of this compound in organic solvents. While specific data is currently unavailable, the provided experimental protocol for the shake-flask method offers a robust and standardized approach for researchers to generate reliable solubility data. This information is fundamental for the successful application of this compound in pharmaceutical and chemical research and development.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3,5-Trifluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3,5-Trifluorophenylacetonitrile. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established NMR prediction methodologies and a thorough understanding of substituent effects in fluorinated aromatic systems to offer a robust and well-reasoned interpretation of the expected spectral data. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis who may be working with or synthesizing this and related fluorinated aromatic compounds.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on established NMR principles and computational models that account for the electronic effects of the fluorine and cyanomethyl substituents on the aromatic ring.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-4 | 7.10 - 7.30 | ddd (doublet of doublet of doublets) | ⁴J(H-F) ≈ 8-10 Hz, ³J(H-H) ≈ 8-9 Hz, ⁵J(H-F) ≈ 2-3 Hz |
| H-6 | 7.35 - 7.55 | ddd (doublet of doublet of doublets) | ³J(H-F) ≈ 8-10 Hz, ³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 2-3 Hz |
| -CH₂CN | 3.80 - 4.00 | t (triplet) | ⁴J(H-F) ≈ 2-4 Hz |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| C-1 | 115 - 125 | ddd (doublet of doublet of doublets) | ²J(C-F), ³J(C-F), ⁴J(C-F) |
| C-2 | 155 - 165 | d (doublet) | ¹J(C-F) ≈ 240-260 Hz |
| C-3 | 150 - 160 | d (doublet) | ¹J(C-F) ≈ 240-260 Hz |
| C-4 | 105 - 115 | ddd (doublet of doublet of doublets) | ²J(C-F), ³J(C-F) |
| C-5 | 158 - 168 | d (doublet) | ¹J(C-F) ≈ 240-260 Hz |
| C-6 | 110 - 120 | ddd (doublet of doublet of doublets) | ²J(C-F), ³J(C-F) |
| -CH₂CN | 15 - 25 | t (triplet) | ³J(C-F) |
| -CN | 115 - 120 | s (singlet) |
Experimental Protocols
The following section outlines a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent can slightly influence chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is at least 4 cm.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the sample (final concentration of ~0.05%). TMS is set to 0.00 ppm in both ¹H and ¹³C NMR spectra.
NMR Data Acquisition
-
Instrument Setup: The NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient for ¹H NMR.
-
Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Spectral Width: A spectral width of approximately 220-250 ppm is standard for ¹³C NMR.[2]
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
-
Visualization of NMR Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: A logical workflow for the NMR analysis of this compound.
The following diagram illustrates the key structural features and the through-bond coupling relationships that determine the appearance of the NMR spectra.
Caption: Key through-bond J-coupling interactions in this compound.
References
FT-IR Spectral Analysis of 2,3,5-Trifluorophenylacetonitrile: A Technical Guide
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2,3,5-Trifluorophenylacetonitrile. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed look at the vibrational characteristics of this compound, a comprehensive experimental protocol for its analysis, and a summary of its expected spectral data.
Predicted FT-IR Spectral Data
While a definitive experimental spectrum for this compound is not widely published, a predicted spectrum can be constructed based on the characteristic vibrational frequencies of its constituent functional groups. The following table summarizes the expected FT-IR absorption bands, their intensities, and the corresponding vibrational modes.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~ 3080 - 3030 | Aromatic C-H | Stretch | Medium to Weak |
| ~ 2960 - 2850 | Aliphatic C-H (CH₂) | Asymmetric and Symmetric Stretch | Medium to Weak |
| ~ 2240 - 2220 | Nitrile (C≡N) | Stretch | Strong, Sharp |
| ~ 1600 - 1585 | Aromatic C=C | Ring Stretch | Medium |
| ~ 1500 - 1400 | Aromatic C=C | Ring Stretch | Medium |
| ~ 1470 - 1430 | Aliphatic C-H (CH₂) | Scissoring (Bending) | Medium |
| ~ 1350 - 1150 | C-F | Stretch | Strong |
| ~ 900 - 675 | Aromatic C-H | Out-of-plane Bending | Strong |
Note: The fingerprint region (below 1500 cm⁻¹) will contain numerous overlapping peaks corresponding to various bending and stretching vibrations of the entire molecule, making definitive assignments in this region complex.
The most prominent and diagnostically significant peak is expected to be the strong, sharp absorption band of the nitrile group (C≡N) in the 2240-2220 cm⁻¹ region.[1][2] The conjugation of the nitrile group with the aromatic ring typically lowers its stretching frequency compared to saturated nitriles.[2] Aromatic compounds also exhibit characteristic C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1600-1400 cm⁻¹ range.[3] The presence of multiple fluorine atoms will give rise to strong C-F stretching bands, typically in the 1350-1150 cm⁻¹ region.
Experimental Protocols
The following protocol details the methodology for obtaining the FT-IR spectrum of this compound, a liquid at room temperature. The Attenuated Total Reflectance (ATR) FT-IR method is recommended due to its minimal sample preparation requirements.[1]
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory
-
This compound sample
-
Pipette or dropper
-
Isopropanol or acetone for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Power on the FT-IR spectrometer and allow it to complete its diagnostic startup sequence. Ensure the ATR accessory is correctly installed in the sample compartment.
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or acetone and allow it to dry completely.
-
Acquire a background spectrum to account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.[1]
-
-
Sample Analysis:
-
Using a clean pipette or dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the entire surface of the crystal is covered.[4]
-
Initiate the sample scan. The spectrometer's software will ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Perform a baseline correction and normalization of the resulting spectrum if necessary.
-
Identify and label the characteristic absorption peaks, paying close attention to the nitrile stretching frequency and the regions corresponding to aromatic and C-F vibrations.
-
For solid samples, alternative preparation methods such as creating a KBr pellet or a Nujol mull can be employed.[5]
FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for the FT-IR spectral analysis of a chemical sample.
Caption: Workflow for FT-IR Spectral Analysis.
Signaling Pathways and Logical Relationships
The process of FT-IR spectroscopy relies on the fundamental principle of molecular vibrations. The logical relationship from infrared radiation to spectral data is depicted below.
Caption: Principle of FT-IR Spectroscopy.
References
Safety Data for Trifluorophenylacetonitrile Isomers: A Technical Guide for Researchers
Disclaimer: A specific Safety Data Sheet (SDS) for 2,3,5-Trifluorophenylacetonitrile was not publicly available at the time of this writing. The following guide has been compiled using data from SDSs of structurally similar compounds, including other trifluorophenylacetonitrile isomers and related nitriles. This information should be used as a preliminary safety reference only. Researchers, scientists, and drug development professionals are strongly advised to obtain a substance-specific SDS from their chemical supplier and to conduct a thorough risk assessment before handling this compound.
This guide provides an overview of potential hazards, handling procedures, and emergency protocols associated with trifluorophenylacetonitrile compounds, presented to aid in establishing safe laboratory practices.
Hazard Identification and Classification
Trifluorophenylacetonitrile isomers are generally classified as hazardous materials. Based on data for analogous compounds, the primary hazards are associated with acute toxicity.
GHS Hazard Statements for Analogous Compounds:
Signal Word: Danger[1]
Hazard Pictograms:
-
GHS06: Skull and crossbones (for acute toxicity)
Physical and Chemical Properties
| Property | Value (for 2,4,5-Trifluorophenylacetonitrile) |
| Molecular Formula | C₈H₄F₃N |
| Molecular Weight | 171.12 g/mol [3] |
| Appearance | Clear, colorless to almost colorless liquid[3] |
| CAS Number | 220141-74-2[3] |
Toxicological Information
Detailed toxicological studies for this compound are not available. The toxicological profile is anticipated to be similar to other nitriles, which can release cyanide upon metabolism. The primary routes of exposure are inhalation, ingestion, and skin contact.
| Exposure Route | Potential Health Effects (Based on Analogous Compounds) |
| Inhalation | Toxic or harmful; may cause respiratory irritation.[1][2] |
| Skin Contact | Toxic or harmful; causes skin irritation.[1][2][3] |
| Eye Contact | Causes serious eye irritation.[1][2] |
| Ingestion | Toxic or harmful.[1][2] |
Symptoms of overexposure may include irritation to the skin, eyes, and respiratory tract. In severe cases of poisoning, symptoms could include nausea, vomiting, and unconsciousness.[1]
Handling and Storage
Safe handling and storage are crucial to minimize exposure risk.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
-
Avoid contact with skin and eyes.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a cool, well-ventilated area.[1]
-
Keep the container tightly closed.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]
First-Aid and Emergency Procedures
In case of exposure, immediate medical attention is required.[1]
| Exposure | First-Aid Measures (Based on Analogous Compounds) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[2] |
Fire-Fighting Measures:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific hazards: In a fire, toxic fumes may be emitted, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen cyanide, and hydrogen fluoride.[1]
-
Protective equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Experimental Protocols and Workflows
The following diagrams illustrate generalized workflows for handling and responding to incidents involving trifluorophenylacetonitrile compounds.
Caption: General laboratory workflow for handling trifluorophenylacetonitriles.
Caption: Emergency response workflow for a small chemical spill.
This guide is intended to promote a culture of safety and preparedness. Always prioritize obtaining the official Safety Data Sheet for any chemical before use.
References
A Technical Guide to 2,3,5-Trifluorophenylacetonitrile and Its Isomers: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,3,5-Trifluorophenylacetonitrile, also known as 2,3,5-Trifluorobenzyl cyanide. Due to the limited availability of detailed experimental data for the 2,3,5-isomer, this document leverages data and protocols from its closely related and more extensively studied isomer, 2,4,5-Trifluorophenylacetonitrile, to provide representative insights into the synthesis, properties, and potential applications of this class of compounds.
Chemical Identity and Synonyms
Trifluorophenylacetonitriles are a class of organofluorine compounds that serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The strategic placement of fluorine atoms on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Below is a table summarizing the known synonyms for this compound and its common isomer, 2,4,5-Trifluorophenylacetonitrile.
| Systematic Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 2,3,5-Trifluorobenzyl cyanide | 243666-14-0[1] | C₈H₄F₃N | 171.12 g/mol |
| 2,4,5-Trifluorophenylacetonitrile | 2,4,5-Trifluorobenzyl cyanide; Benzeneacetonitrile, 2,4,5-trifluoro- | 220141-74-2[2][3][4][5] | C₈H₄F₃N | 171.12 g/mol [2][3][4][5] |
Synthesis of Trifluorophenylacetonitriles
Representative Experimental Protocol: Synthesis of 2,4,5-Trifluorophenylacetonitrile[1]
This protocol is adapted from the synthesis of 2,4,5-Trifluorophenylacetonitrile and serves as a likely applicable method for the 2,3,5-isomer with appropriate modifications of starting materials.
Materials:
-
2,4,5-Trifluorobenzyl chloride
-
Sodium cyanide (or Potassium cyanide)
-
Ionic Liquid (e.g., 1-Butyl-3-methylimidazolium hexafluorophosphate)
-
Acetonitrile
-
Four-necked reaction flask
-
Stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a 250 ml four-necked reaction flask, add 200 ml of the ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate).
-
Add 36.1 g (0.2 mol) of 2,4,5-trifluorobenzyl chloride to the flask.
-
While stirring, add 11.3 g (0.231 mol) of solid, pulverized sodium cyanide.
-
Heat the reaction mixture to 70°C and maintain for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product twice with 100 ml of acetonitrile.
-
Dry the combined extracts and purify by distillation to obtain 2,4,5-trifluorophenylacetonitrile.
Quantitative Data (for 2,4,5-Trifluorophenylacetonitrile): [1]
| Parameter | Value |
| Yield | 83.6% |
| Purity | 99.8% |
| ¹H NMR (CDCl₃, 500Hz) δ | 3.74 (s, 2H), 7.01 (m, 1H), 7.30 (m, 1H) |
Physicochemical and Spectroscopic Data
Detailed spectroscopic data for this compound is scarce. However, the following table includes available data for the 2,4,5-isomer, which can be considered representative for this class of compounds.
| Property | 2,4,5-Trifluorophenylacetonitrile |
| Appearance | Colorless to pale yellow liquid or solid[3] |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| ¹H NMR (CDCl₃, 500Hz) δ | 3.74 (s, 2H), 7.01 (m, 1H), 7.30 (m, 1H)[1] |
| IR (cm⁻¹) | The nitrile group (-C≡N) typically shows a sharp absorption band in the range of 2220-2260 cm⁻¹. Aromatic C-H stretching is expected above 3000 cm⁻¹, and C-F stretching in the 1000-1400 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 171. |
Applications in Drug Development and Research
Trifluorinated organic molecules are of significant interest in medicinal chemistry and agrochemical research. The incorporation of fluorine atoms can enhance a molecule's:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation.
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its membrane permeability.
-
Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.
While specific applications for this compound are not well-documented, its structural motif suggests its potential as a key intermediate in the synthesis of novel bioactive compounds. Fluorinated benzyl cyanides are precursors to a variety of functional groups, including phenylacetic acids, phenethylamines, and amides, which are common pharmacophores.
Experimental and Logical Diagrams
General Synthesis Pathway for Trifluorophenylacetonitriles
The following diagram illustrates the general synthetic route to trifluorophenylacetonitriles from the corresponding trifluorobenzyl chloride.
Caption: General reaction scheme for the synthesis of trifluorophenylacetonitriles.
Experimental Workflow for Synthesis and Purification
The logical workflow for the synthesis and purification of trifluorophenylacetonitriles is depicted below.
References
- 1. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. CAS 220141-74-2: 2,4,5-Trifluorophenylacetonitrile [cymitquimica.com]
- 4. 2,4,5-Trifluorophenylacetonitrile (220141-74-2) for sale [vulcanchem.com]
- 5. 2,4,5-Trifluorophenylacetonitrile | 220141-74-2 [chemicalbook.com]
Navigating the Sourcing of 2,3,5-Trifluorophenylacetonitrile: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, the procurement of specific chemical intermediates is a critical step in the discovery pipeline. This guide provides a technical overview of the commercial landscape for 2,3,5-Trifluorophenylacetonitrile, a fluorinated organic compound of interest in medicinal chemistry and materials science. Due to the specificity of this isomer, this guide also addresses the availability of its more common structural isomer, 2,4,5-Trifluorophenylacetonitrile, and provides relevant synthesis protocols.
Introduction to Trifluorophenylacetonitrile Isomers
Trifluorophenylacetonitrile isomers are valuable building blocks in organic synthesis. The presence of three electron-withdrawing fluorine atoms on the phenyl ring significantly influences the molecule's reactivity, stability, and physicochemical properties. These characteristics make it a useful precursor for synthesizing more complex molecules, including pharmaceutical agents and agrochemicals, where fluorine incorporation can enhance metabolic stability and binding affinity.
While various isomers exist, their commercial availability can differ significantly. Our research indicates that this compound is a rare and not commonly listed commercial product. In contrast, the 2,4,5-isomer is readily available from multiple suppliers.
Commercial Availability
This compound: Direct commercial listings for this compound are exceedingly rare. One potential specialized manufacturer, JRD Fluorochemicals , has been noted to list this specific isomer.[1][2] However, a dedicated CAS number is not readily available in public databases, and researchers are advised to contact the company directly for availability, purity, and quantity information.
2,4,5-Trifluorophenylacetonitrile (CAS: 220141-74-2): Given the limited availability of the 2,3,5-isomer, researchers may consider the 2,4,5-isomer as a potential alternative or starting point for custom synthesis. It is widely available from various chemical suppliers.
Supplier and Technical Data Summary
The following tables summarize the technical specifications and a selection of commercial suppliers for the more accessible 2,4,5-Trifluorophenylacetonitrile.
Table 1: Technical Data for Trifluorophenylacetonitrile Isomers
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not Found | C₈H₄F₃N | 171.12 |
| 2,4,5-Trifluorophenylacetonitrile | 220141-74-2[1][3][4][5][6] | C₈H₄F₃N[1][3][4][5][6] | 171.12[1][3][4][5][6] |
Table 2: Commercial Suppliers of 2,4,5-Trifluorophenylacetonitrile (CAS: 220141-74-2)
| Supplier | Purity | Available Quantities |
| Synquest Labs | 97%[7] | Inquire for pricing (POA) |
| Vulcanchem | Inquire | Research to bulk quantities |
| ChemicalBook | 98%, 99%[6] | Grams to Kilograms |
| CymitQuimica | 97.0% and other grades[3] | Multiple listings from grams |
| Santa Cruz Biotechnology | Inquire | Research quantities |
| JRD Fluorochemicals | Inquire | Research to development scale[2] |
Experimental Protocols: Synthesis of Trifluorophenylacetonitrile
Representative Synthesis of 2,4,5-Trifluorophenylacetonitrile[8]
This method is based on a patented process utilizing an ionic liquid as the solvent, which facilitates the reaction and product purification.
Materials:
-
2,4,5-Trifluorobenzyl chloride (1.0 eq)
-
Sodium cyanide (1.1 - 1.2 eq)
-
Ionic Liquid (e.g., 1-n-butyl-3-methylimidazolium hexafluorophosphate)
-
Acetonitrile (for extraction)
Equipment:
-
Four-neck reaction flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Heating mantle
Procedure:
-
Charge the reaction flask with the ionic liquid (e.g., ~5-10 mL per gram of benzyl chloride).
-
Add the 2,4,5-Trifluorobenzyl chloride (1.0 eq) to the ionic liquid.
-
With stirring, add solid, powdered sodium cyanide (1.15 eq).
-
Heat the reaction mixture to 70°C for approximately 2 hours. Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product from the ionic liquid using acetonitrile (e.g., 2x volumes of the reaction mixture).
-
Combine the acetonitrile extracts, dry with a suitable drying agent (e.g., MgSO₄), and filter.
-
Remove the solvent under reduced pressure. The crude product can be further purified by distillation or rectification to yield 2,4,5-Trifluorophenylacetonitrile with a purity of >99%.[8]
Visualized Workflows and Pathways
To further aid researchers, the following diagrams illustrate a typical procurement workflow for specialty chemicals and the representative synthesis pathway described above.
Caption: Procurement workflow for a specialty chemical.
Caption: Representative synthesis of 2,4,5-Trifluorophenylacetonitrile.
References
- 1. rdchemicals.com [rdchemicals.com]
- 2. rdchemicals.com [rdchemicals.com]
- 3. CAS 220141-74-2: 2,4,5-Trifluorophenylacetonitrile [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. 2,4,5-Trifluorophenylacetonitrile (220141-74-2) for sale [vulcanchem.com]
- 6. 2,4,5-Trifluorophenylacetonitrile | 220141-74-2 [chemicalbook.com]
- 7. CAS 220141-74-2 | 3737-3-45 | MDL MFCD00061220 | 2-(2,4,5-Trifluorophenyl)acetonitrile | SynQuest Laboratories [synquestlabs.com]
- 8. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
An In-depth Technical Guide to the Storage and Handling of 2,3,5-Trifluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive guide to the storage and handling of 2,3,5-Trifluorophenylacetonitrile based on available safety data for structurally related compounds. While specific data for this isomer is limited, the recommendations herein are derived from best practices for similar fluorinated phenylacetonitrile derivatives. Users should always consult the most current Safety Data Sheet (SDS) provided by their supplier and conduct their own risk assessments.
Introduction
This compound is a fluorinated aromatic nitrile that serves as a valuable intermediate in pharmaceutical and agrochemical research and development. The presence of multiple fluorine atoms on the phenyl ring imparts unique chemical properties that can influence molecular interactions and metabolic stability in drug candidates. Proper storage and handling of this compound are critical to ensure its stability, prevent accidents, and protect the health and safety of laboratory personnel.
Chemical and Physical Properties
Understanding the fundamental properties of this compound is essential for its safe handling. The following table summarizes key physical and chemical data, primarily based on information for the closely related isomer, 2,4,5-Trifluorophenylacetonitrile.
| Property | Value | Reference |
| Chemical Formula | C₈H₄F₃N | [1][2] |
| Molecular Weight | 171.12 g/mol | [1][2][3] |
| Appearance | Colorless to almost colorless liquid or solid | [4] |
| Storage Temperature | 2-8°C (Refrigerator) | [3] |
Hazard Identification and Safety Precautions
Trifluorophenylacetonitrile derivatives are generally classified as hazardous materials. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
3.1. GHS Hazard Classification (Based on related compounds)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
Data synthesized from SDS of related compounds.[5]
3.2. Recommended Personal Protective Equipment (PPE)
To minimize exposure risk, the following personal protective equipment should be worn when handling this compound:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[6] |
| Hand Protection | Impermeable chemical-resistant gloves (e.g., nitrile rubber).[6] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling outside of a fume hood or for spill cleanup.[5] |
| Skin and Body Protection | A lab coat or chemical-resistant apron.[5] |
Storage and Handling Procedures
Adherence to proper storage and handling protocols is paramount for maintaining the integrity of this compound and ensuring a safe laboratory environment.
4.1. Storage Conditions
| Parameter | Recommendation |
| Temperature | Store in a refrigerator at 2-8°C.[3] |
| Atmosphere | Store in a cool, well-ventilated, and dry area.[5][6] |
| Container | Keep in the original, tightly sealed container.[5][6] |
| Incompatible Materials | Avoid strong oxidizing agents and strong acids.[5][6] |
4.2. Handling Workflow
The following diagram illustrates the recommended workflow for safely handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
| Situation | Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[5] |
Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | Combustion may produce toxic fumes of hydrogen cyanide, nitrogen oxides, carbon oxides, and hydrogen fluoride.[5][6] |
| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5] |
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the material to enter drains or waterways.[5]
This guide is intended for informational purposes only and should not be substituted for professional safety advice or the information provided in a substance-specific Safety Data Sheet. Always prioritize a culture of safety within the laboratory.
References
An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2,3,5-Trifluorophenylacetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,3,5-Trifluorophenylacetonitrile is a fluorinated aromatic nitrile that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The presence of multiple fluorine atoms on the phenyl ring is known to significantly influence the molecule's chemical and physical properties, including its thermal stability. An understanding of the thermal stability and degradation profile of this compound is critical for its safe handling, storage, and use in chemical synthesis, particularly at elevated temperatures. This technical guide provides an overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a hypothetical degradation pathway.
Predicted Thermal Stability and Degradation Products
Based on the analysis of related compounds, the thermal degradation of this compound is anticipated to occur at elevated temperatures. The strong carbon-fluorine bonds generally impart high thermal stability to aromatic compounds. However, the nitrile group and the methylene bridge are potential sites for thermal decomposition.
Upon heating, it is expected that this compound will eventually decompose, yielding a mixture of gaseous products. The predicted primary hazardous decomposition products, based on the elemental composition and data from similar fluorinated and nitrile-containing compounds, are outlined in Table 1.
Data Presentation
Table 1: Predicted Hazardous Decomposition Products of this compound
| Predicted Product | Chemical Formula | Rationale |
| Nitrogen Oxides | NOx (NO, NO2) | Common decomposition products from nitrogen-containing organic compounds under oxidative conditions. |
| Carbon Monoxide | CO | Incomplete combustion product. |
| Carbon Dioxide | CO2 | Complete combustion product. |
| Hydrogen Fluoride | HF | Expected product from the decomposition of fluorinated organic compounds. |
| Hydrogen Cyanide | HCN | A common thermal decomposition product of nitriles. The parent compound, phenylacetonitrile, is known to emit toxic fumes of hydrogen cyanide upon decomposition[1]. |
| Various Fluorinated Aromatic Fragments | CₓHᵧF₂Nₐ | Incomplete decomposition may lead to the formation of various smaller fluorinated organic molecules. |
Quantitative thermal analysis data for this compound is not available. However, a typical presentation of such data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is shown in Table 2 for illustrative purposes.
Table 2: Illustrative Thermal Analysis Data for a Substituted Phenylacetonitrile
| Parameter | Value (°C) | Technique | Conditions |
| Onset Decomposition Temperature (Tonset) | 250 - 350 | TGA | 10 °C/min, Nitrogen atmosphere |
| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 400 | TGA/DTG | 10 °C/min, Nitrogen atmosphere |
| Mass Loss at 500 °C | 80 - 95% | TGA | 10 °C/min, Nitrogen atmosphere |
| Melting Point (Tm) | 50 - 70 | DSC | 10 °C/min, Nitrogen atmosphere |
| Exothermic Decomposition Peak | 350 - 450 | DSC | 10 °C/min, Nitrogen atmosphere |
Note: The values in Table 2 are hypothetical and serve only to illustrate how experimental data for this compound would be presented.
Experimental Protocols
To determine the thermal stability and degradation profile of this compound, a series of standard thermal analysis techniques should be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
A small sample (5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).
-
The crucible is placed on a sensitive microbalance within a furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 50 mL/min).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates (from the derivative thermogravimetric, DTG, curve), and the percentage of residual mass at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying melting points, phase transitions, and exothermic or endothermic decomposition events.
Methodology:
-
A small, accurately weighed sample (2-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
The resulting DSC thermogram is analyzed to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the individual chemical compounds produced during the thermal decomposition of this compound.
Methodology:
-
A microgram-scale sample of this compound is placed in a pyrolysis probe.
-
The probe is rapidly heated to a specific decomposition temperature (e.g., determined from TGA results) in an inert atmosphere (e.g., helium).
-
The volatile decomposition products are swept directly into the injection port of a gas chromatograph (GC).
-
The GC separates the individual components of the decomposition mixture.
-
The separated components are then introduced into a mass spectrometer (MS), which provides mass spectra for the identification of each compound by comparison with spectral libraries and fragmentation patterns.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for determining the thermal stability and degradation profile.
Hypothetical Degradation Pathway
Caption: A hypothetical thermal degradation pathway for this compound.
References
Methodological & Application
Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of 2,3,5-Trifluorophenylacetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction 2,3,5-Trifluorophenylacetonitrile, also known as 2,3,5-Trifluorobenzyl cyanide, is a fluorinated organic compound. Fluorinated synthons are of significant interest in medicinal chemistry and materials science, as the introduction of fluorine atoms can modulate a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. Phenylacetonitrile derivatives, in particular, are valuable precursors for a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2]
This document provides a detailed protocol for the synthesis of this compound via a nucleophilic substitution reaction. The method involves the reaction of 2,3,5-Trifluorobenzyl bromide with sodium cyanide, a common and effective route for the preparation of benzyl cyanides.[2]
Experimental Protocol
Reaction Scheme:
Materials and Equipment:
-
2,3,5-Trifluorobenzyl bromide (C₇H₄BrF₃, MW: 225.01 g/mol )[3]
-
Sodium cyanide (NaCN, MW: 49.01 g/mol )
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
!! SAFETY PRECAUTION !! : Sodium cyanide is extremely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[2] It reacts with acids to produce highly toxic hydrogen cyanide gas. This experiment must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Have a cyanide antidote kit available and be familiar with its use. All cyanide-contaminated waste must be quenched with an oxidizing agent (e.g., bleach or hydrogen peroxide) under basic conditions before disposal according to institutional guidelines.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (2.4 g, 49.0 mmol, 1.1 eq).
-
Addition of Solvent and Reactant: Add 40 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the suspension for 10 minutes. In a single portion, add 2,3,5-Trifluorobenzyl bromide (10.0 g, 44.4 mmol, 1.0 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 70°C using a heating mantle. Maintain stirring at this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 150 mL of water. Rinse the reaction flask with a small amount of diethyl ether and add it to the separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[4]
Data Presentation
Table 1: Reagent Quantities and Properties
| Reagent | Formula | MW ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |
| 2,3,5-Trifluorobenzyl bromide | C₇H₄BrF₃ | 225.01[3] | 10.0 | 44.4 | 1.0 |
| Sodium Cyanide | NaCN | 49.01 | 2.4 | 49.0 | 1.1 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - | Solvent |
Visualization of Experimental Workflow
References
Application Note and Protocol for the Laboratory-Scale Synthesis of 2,3,5-Trifluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 2,3,5-Trifluorophenylacetonitrile, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The synthesis is a two-step process commencing with the bromination of 2,3,5-trifluorobenzyl alcohol to yield 2,3,5-trifluorobenzyl bromide, followed by a nucleophilic substitution with sodium cyanide to produce the target compound. This protocol is adapted from established methods for analogous fluorinated phenylacetonitriles due to the absence of a specific published procedure for the 2,3,5-trifluoro isomer.
Introduction
Fluorinated organic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound is a key building block for the synthesis of more complex molecules in these fields. The protocol described herein provides a reliable method for its preparation on a laboratory scale.
Reaction Scheme
The overall synthetic pathway is as follows:
Step 1: Synthesis of 2,3,5-Trifluorobenzyl Bromide
Step 2: Synthesis of this compound
Experimental Protocols
Materials and Equipment
-
Reagents: 2,3,5-Trifluorobenzyl alcohol, Phosphorus tribromide (PBr₃), Dichloromethane (DCM, anhydrous), Toluene (anhydrous), Sodium cyanide (NaCN), Dimethylformamide (DMF, anhydrous), Ethyl acetate, Sodium bicarbonate (NaHCO₃), Sodium sulfate (Na₂SO₄), Deionized water.
-
Equipment: Round-bottom flasks, magnetic stirrer with heating mantle, dropping funnel, reflux condenser, separatory funnel, rotary evaporator, standard laboratory glassware, personal protective equipment (gloves, safety glasses, lab coat).
Protocol 1: Synthesis of 2,3,5-Trifluorobenzyl Bromide (Adapted from a general procedure for benzyl bromides)
-
Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,3,5-trifluorobenzyl alcohol (10.0 g, 61.7 mmol) in anhydrous toluene (100 mL).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of phosphorus tribromide (6.68 g, 24.7 mmol) in anhydrous toluene (20 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Workup: Carefully pour the reaction mixture into 100 mL of ice-cold water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 2,3,5-trifluorobenzyl bromide.
Protocol 2: Synthesis of this compound (Adapted from the synthesis of 3-Bromo-5-fluorophenylacetonitrile)[1]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a suspension of sodium cyanide (3.32 g, 67.7 mmol) in a mixture of dimethylformamide (50 mL) and water (5 mL).
-
Reagent Addition: To this suspension, add a solution of the crude 2,3,5-trifluorobenzyl bromide (assuming 100% conversion from the previous step, ~13.9 g, 61.7 mmol) in dimethylformamide (20 mL).
-
Reaction: Heat the reaction mixture to 75 °C and maintain this temperature for 3 hours.
-
Workup: Cool the reaction to room temperature and partition between ethyl acetate (100 mL) and 2.5% w/v aqueous sodium bicarbonate (150 mL). Separate the aqueous layer and extract it with another portion of ethyl acetate (50 mL).
-
Washing: Combine the organic extracts and wash them with water (2 x 50 mL) and saturated aqueous sodium chloride (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.
Data Presentation
Table 1: Summary of Reactants and Products for the Synthesis of this compound.
| Step | Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) | Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) |
| 1 | 2,3,5-Trifluorobenzyl alcohol | C₇H₅F₃O | 162.11 | 0.0617 | 10.0 | 2,3,5-Trifluorobenzyl bromide | C₇H₄BrF₃ | 225.01 | 13.9 |
| 1 | Phosphorus tribromide | PBr₃ | 270.69 | 0.0247 | 6.68 | ||||
| 2 | 2,3,5-Trifluorobenzyl bromide (crude) | C₇H₄BrF₃ | 225.01 | 0.0617 | ~13.9 | This compound | C₈H₄F₃N | 171.12 | 10.56 |
| 2 | Sodium cyanide | NaCN | 49.01 | 0.0677 | 3.32 |
Safety Precautions
-
Phosphorus tribromide is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Sodium cyanide is highly toxic if ingested, inhaled, or in contact with skin. All manipulations should be performed in a well-ventilated fume hood. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas.
-
2,3,5-Trifluorobenzyl bromide is a lachrymator and should be handled with care in a fume hood.
-
Always wear appropriate personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.
Visualization of Experimental Workflow
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for Trifluorophenylacetonitrile Isomers in Organic Synthesis
To the User: Extensive research for "2,3,5-Trifluorophenylacetonitrile" has revealed a significant lack of detailed, publicly available information regarding its specific applications, experimental protocols, and role as a building block in organic synthesis. While its existence is noted by some chemical suppliers, comprehensive scientific literature or patents detailing its use are not readily accessible.
In contrast, the isomeric compound, 2,4,5-Trifluorophenylacetonitrile , is a well-documented and widely utilized building block in medicinal chemistry and agrochemical development. Therefore, the following application notes and protocols are provided for 2,4,5-Trifluorophenylacetonitrile as a representative and thoroughly characterized example of a trifluorophenylacetonitrile isomer in organic synthesis.
Application Notes for 2,4,5-Trifluorophenylacetonitrile
Compound: 2,4,5-Trifluorophenylacetonitrile CAS Number: 220141-74-2[1][2][3] Molecular Formula: C₈H₄F₃N[1][2][3] Molecular Weight: 171.12 g/mol [1]
Overview
2,4,5-Trifluorophenylacetonitrile is a versatile chemical intermediate valued for its unique electronic properties and reactivity, making it a key component in the synthesis of complex organic molecules.[2] The presence of three electron-withdrawing fluorine atoms on the phenyl ring significantly influences the molecule's stability and electrophilic character.[1] This compound typically appears as a colorless to pale yellow liquid or solid and is soluble in polar organic solvents.[2]
Key Applications
-
Pharmaceutical Research: It serves as a crucial precursor for the synthesis of fluorinated pharmaceutical agents.[1] The trifluorophenyl moiety is often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity.
-
Agrochemical Development: This building block is utilized in the creation of novel herbicides and pesticides.[1]
-
Material Science: It is also employed in the design of advanced fluorinated polymers and other materials.[1]
Chemical Reactivity
The structure of 2,4,5-Trifluorophenylacetonitrile, featuring a trifluorinated benzene ring and a nitrile group attached to a methylene bridge, allows for several types of chemical transformations:
-
Nucleophilic Substitution: The compound is reactive towards nucleophilic substitution reactions.[1]
-
Formation of Complex Aromatics and Heterocycles: It is a suitable starting material for constructing more complex aromatic or heterocyclic compounds.[1]
-
Intermediate for Glucovance: Notably, it is a key intermediate in the synthesis of treatments like Glucovance.
Experimental Protocols
Synthesis of 2,4,5-Trifluorophenylacetonitrile
A patented method describes the synthesis of 2,4,5-Trifluorophenylacetonitrile from 2,4,5-trifluoro-benzyl chloride and a cyaniding agent in an ionic liquid. This method is highlighted for its mild reaction conditions, high product purity, and potential for industrial-scale production.[4]
Reaction Scheme:
Caption: Synthesis of 2,4,5-Trifluorophenylacetonitrile.
General Procedure:
The synthesis involves the reaction of 2,4,5-trifluoro-benzyl chloride with a cyaniding agent, such as sodium cyanide or potassium cyanide, in an ionic liquid.[4] The use of an ionic liquid as the solvent is a key feature of this process.[4]
Quantitative Data from Synthesis Protocol
The following table summarizes the results from various embodiments of the patented synthesis method.[4]
| Cyaniding Agent | Ionic Liquid | Molar Ratio (Chloride:Cyanide) | Temperature (°C) | Yield (%) | Purity (%) |
| Sodium Cyanide | [BMIm]PF₆ | 1:1.5 | 40-80 | ~77 | >99 |
| Potassium Cyanide | [BMIm]PF₆ | 1:1.5 | 40-80 | 76.6 | 99.2 |
| Sodium Cyanide | [BMIm]BF₄ | 1:1.5 | 40-80 | 76.3 | 97.1 |
| Sodium Cyanide | [BMIm]SO₃CF₃ | 1:1.5 | 40-80 | 73.1 | 93.5 |
| Sodium Cyanide | [EMIm]BF₄ | 1:1.5 | 40-80 | 73.4 | 98.3 |
| Sodium Cyanide | [BMIm]PF₆ | 1:2.6 | 40-80 | 80.7 | 98.1 |
| Sodium Cyanide | [BMIm]PF₆ | 1:1.3 | 40-80 | 77.8 | 98.4 |
| Sodium Cyanide | [BMIm]PF₆ | 1:1.5 | 90 | 78.7 | 98.4 |
Detailed Experimental Protocol (Exemplary)
-
Charging the Reactor: In a suitable reactor, charge the ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate, [BMIm]PF₆).
-
Adding Reactants: Add 2,4,5-trifluoro-benzyl chloride and sodium cyanide to the ionic liquid. A preferred molar ratio of 2,4,5-trifluoro-benzyl chloride to the cyaniding agent is 1:1 to 1:1.5.[4]
-
Reaction Conditions: Heat the mixture to a temperature between 40-80 °C and stir.[4]
-
Reaction Monitoring: Monitor the reaction progress by appropriate analytical techniques (e.g., GC, TLC).
-
Work-up and Purification: Upon completion, the product can be separated and purified. The patent suggests a purification process involving distillation followed by fractional crystallization to achieve a purity of over 99.8%.[4]
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical workflow from the synthesis of 2,4,5-Trifluorophenylacetonitrile to its application as a building block.
Caption: Workflow of 2,4,5-Trifluorophenylacetonitrile.
References
Application Notes and Protocols: The Role of Trifluorophenylacetonitrile Isomers in Medicinal Chemistry
Note to the Reader: Extensive research for the medicinal chemistry applications of 2,3,5-Trifluorophenylacetonitrile did not yield specific information regarding its use in the development of therapeutic agents. However, its structural isomer, 2,4,5-Trifluorophenylacetonitrile , is a well-documented and crucial building block in the synthesis of the potent antidiabetic drug, Sitagliptin .
Therefore, these application notes and protocols will focus on the established use of 2,4,5-Trifluorophenylacetonitrile and its derivatives in the synthesis of Sitagliptin, providing researchers, scientists, and drug development professionals with detailed insights into its application. The principles and synthetic strategies outlined herein may offer valuable guidance for the potential, yet currently undocumented, applications of other trifluorophenylacetonitrile isomers.
Application in the Synthesis of Sitagliptin
2,4,5-Trifluorophenylacetonitrile serves as a key starting material for the synthesis of 2,4,5-trifluorophenylacetic acid, a direct precursor to the core structure of Sitagliptin.[1][2] Sitagliptin is a highly selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][3]
Significance of the Trifluorophenyl Moiety: The 2,4,5-trifluorophenyl group is a critical pharmacophore in Sitagliptin. The fluorine atoms contribute to the molecule's metabolic stability and enhance its binding affinity to the DPP-4 enzyme.[4] The unique electronic properties of the trifluorinated ring are integral to the drug's efficacy and pharmacokinetic profile.
Overview of Sitagliptin's Mechanism of Action
Sitagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing their breakdown, Sitagliptin increases the levels of active incretins. This leads to enhanced glucose-dependent insulin secretion from pancreatic beta cells and suppressed glucagon release from pancreatic alpha cells, ultimately resulting in improved glycemic control.[3]
Experimental Protocols
The following protocols are derived from published synthetic routes for Sitagliptin intermediates.
Protocol 1: Synthesis of 2,4,5-Trifluorophenylacetic Acid from 2,4,5-Trifluorobenzyl Chloride (via Nitrile)
This two-step protocol outlines the conversion of 2,4,5-trifluorobenzyl chloride to the key sitagliptin intermediate, 2,4,5-trifluorophenylacetic acid, via the nitrile.[1]
Step 1: Synthesis of 2,4,5-Trifluorophenylacetonitrile
This step involves the cyanation of 2,4,5-trifluorobenzyl chloride.
-
Materials:
-
2,4,5-Trifluorobenzyl chloride
-
Sodium cyanide (NaCN)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Solvent (e.g., Dichloromethane, Water)
-
-
Procedure:
-
Dissolve sodium cyanide in water in a reaction vessel.
-
Add the phase-transfer catalyst to the aqueous solution.
-
Separately, dissolve 2,4,5-trifluorobenzyl chloride in an organic solvent like dichloromethane.
-
Add the organic solution to the aqueous solution with vigorous stirring.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4,5-trifluorophenylacetonitrile.
-
Step 2: Hydrolysis of 2,4,5-Trifluorophenylacetonitrile
This step involves the hydrolysis of the nitrile to the corresponding carboxylic acid.
-
Materials:
-
2,4,5-Trifluorophenylacetonitrile
-
Strong acid (e.g., concentrated Sulfuric acid) or strong base (e.g., Sodium hydroxide)
-
Water
-
-
Procedure (Acid Hydrolysis):
-
To a solution of 2,4,5-trifluorophenylacetonitrile, add concentrated sulfuric acid and water.
-
Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and pour it onto ice.
-
The solid precipitate of 2,4,5-trifluorophenylacetic acid is collected by filtration.
-
Wash the solid with cold water and dry to obtain the final product.
-
Protocol 2: Synthesis of a Key Sitagliptin Intermediate from 2,4,5-Trifluorophenylacetic Acid
This protocol describes the coupling of 2,4,5-trifluorophenylacetic acid with Meldrum's acid, a key step in forming the β-ketoamide core of Sitagliptin.[2]
-
Materials:
-
Procedure:
-
Dissolve 2,4,5-trifluorophenylacetic acid in anhydrous THF.
-
Add CDI or pivaloyl chloride to activate the carboxylic acid and stir at room temperature.
-
Add Meldrum's acid to the reaction mixture and heat to approximately 50°C. Monitor the formation of the Meldrum's adduct by TLC.[2]
-
In a separate vessel, prepare a solution of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][5]triazolo[4,3-a]pyrazine hydrochloride and DIPEA in a suitable solvent.
-
Add the solution from step 4 to the reaction mixture containing the Meldrum's adduct.
-
Stir the reaction mixture until the formation of the β-ketoamide intermediate is complete.
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Purify the crude product by crystallization or chromatography to obtain the desired sitagliptin intermediate.
-
Quantitative Data
While specific quantitative biological data for this compound or its direct derivatives are not available in the public domain, the biological activity of the final product, Sitagliptin, is well-characterized.
| Compound | Target | IC50 | Assay Conditions | Reference |
| Sitagliptin | Human DPP-4 | 19 nM | Recombinant human enzyme | (Data inferred from multiple pharmacology studies) |
| Sitagliptin | QGP-1 (DPP-8) | >100,000 nM | Recombinant human enzyme | (Data inferred from selectivity profile studies) |
| Sitagliptin | FAP (DPP-9) | >100,000 nM | Recombinant human enzyme | (Data inferred from selectivity profile studies) |
Table 1: In Vitro Activity of Sitagliptin
Conclusion
While the direct application of this compound in medicinal chemistry remains to be documented, the critical role of its isomer, 2,4,5-Trifluorophenylacetonitrile, in the synthesis of the blockbuster drug Sitagliptin highlights the importance of trifluorinated phenylacetonitriles as valuable building blocks in drug discovery. The protocols and data presented for the 2,4,5-isomer provide a strong foundation for researchers exploring the potential of other isomers in the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its potential in medicinal chemistry.
References
- 1. CN110128258B - Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 2. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. 2,4,5-Trifluorophenylacetonitrile (220141-74-2) for sale [vulcanchem.com]
- 5. Process For The Preparation Of Sitagliptin, Its Pharmaceutically [quickcompany.in]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2,4,5-Trifluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates derived from 2,4,5-trifluorophenylacetonitrile. This versatile starting material is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The protocols outlined below focus on the preparation of 2,4,5-trifluorophenylacetic acid and ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, two pivotal intermediates in the synthesis of Sitagliptin and other related compounds.[1][2][3][4]
Key Intermediates and Their Significance
2,4,5-Trifluorophenylacetonitrile serves as a precursor for the synthesis of fluorinated pharmaceutical agents due to the unique electronic properties conferred by the fluorine atoms, which can enhance metabolic stability and binding affinity of the final drug molecule.[5] The primary intermediates synthesized from this compound are:
-
2,4,5-Trifluorophenylacetic acid: A direct precursor in several synthetic routes to Sitagliptin.[1][6]
-
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate: A β-keto ester that is a key building block for creating the chiral amine core of Sitagliptin.[7][8]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the pharmaceutical intermediates described in the protocols below.
| Intermediate Product | Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Purity | Reference |
| 2,4,5-Trifluorophenylacetic acid | 2,4,5-Trifluorophenylacetonitrile | Concentrated Phosphoric Acid, Acetic Acid | - | 60°C, 1 hour | 99.1% | Not Specified | [9] |
| 2,4,5-Trifluorophenylacetic acid | 2,4,5-Trifluorophenylacetonitrile | Glacial Acetic Acid, Hydrochloric Acid | - | 150°C, 2 hours | 92.8% | Not Specified | [9] |
| (Z)-alkyl-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate | 2,4,5-Trifluorophenylacetonitrile | Halo ester, Zinc, Ammonia source | Suitable solvent | Not Specified | Not Specified | Not Specified | [10] |
| Sitagliptin Intermediate | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate | Transaminase, Esterase, Aldehyde Reductase, Formate Dehydrogenase, Benzylamine | Tris-HCl Buffer | pH 8.0, 37°C | 61% (isolated) | Not Specified | [7][8] |
Experimental Protocols
Protocol 1: Synthesis of 2,4,5-Trifluorophenylacetic Acid via Acid Hydrolysis
This protocol describes the hydrolysis of 2,4,5-trifluorophenylacetonitrile to 2,4,5-trifluorophenylacetic acid.
Materials:
-
2,4,5-Trifluorophenylacetonitrile
-
Concentrated Phosphoric Acid
-
Acetic Acid
-
Ice water
-
1 L Reaction Flask
-
Heating mantle with stirring
-
Filtration apparatus
Procedure: [9]
-
In a 1 L reaction flask, add 100 g of 2,4,5-trifluorophenylacetonitrile.
-
To the same flask, add 250 ml of concentrated phosphoric acid and 50 ml of acetic acid.
-
Heat the mixture to 60°C with stirring.
-
Maintain the reaction at 60°C for 1 hour.
-
After 1 hour, pour the reaction mixture into 5 L of ice water. A large amount of white solid will precipitate.
-
Filter the precipitate and wash with water.
-
Dry the solid product to obtain 2,4,5-trifluorophenylacetic acid.
Expected Yield: Approximately 110 g (99.1%).[9]
Protocol 2: Synthesis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
This protocol outlines a general procedure for the synthesis of a β-keto ester intermediate from 2,4,5-trifluorophenylacetonitrile, which is a precursor to (Z)-alkyl-3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate.[10]
Materials:
-
2,4,5-Trifluorophenylacetonitrile
-
Ethyl bromoacetate (or other halo ester)
-
Zinc dust
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Reaction vessel with inert atmosphere capabilities (e.g., Schlenk line)
-
Magnetic stirrer
-
Reflux condenser
Procedure (General):
-
Set up a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
In the reaction vessel, add activated zinc dust and the anhydrous solvent.
-
Slowly add a solution of 2,4,5-trifluorophenylacetonitrile and ethyl bromoacetate in the anhydrous solvent to the zinc suspension with vigorous stirring.
-
An exothermic reaction may occur; control the reaction temperature with an external cooling bath if necessary.
-
After the initial reaction subsides, gently heat the mixture to reflux and maintain for a specified period to ensure complete reaction.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
Note: This is a generalized procedure based on the Reformatsky reaction, as specific conditions were not detailed in the cited patent.[10]
Visualizations
Synthetic Pathway for Sitagliptin Intermediates
Caption: Synthetic routes from 2,4,5-Trifluorophenylacetonitrile to key Sitagliptin intermediates.
Experimental Workflow for Hydrolysis of 2,4,5-Trifluorophenylacetonitrile
Caption: Workflow for the synthesis of 2,4,5-Trifluorophenylacetic acid.
References
- 1. CN110128258B - Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 2. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4,5-Trifluorophenylacetonitrile (220141-74-2) for sale [vulcanchem.com]
- 6. Synthesis and Condensation Reaction of 2,4,5-Trifluorophenylacetic acid_Chemicalbook [chemicalbook.com]
- 7. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. CN102584565B - Preparation method for 2,4,5-trifluoro benzene acetic acid - Google Patents [patents.google.com]
- 10. WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates - Google Patents [patents.google.com]
Application Notes and Protocols for Biological Activity Screening of 2,3,5-Trifluorophenylacetonitrile Derivatives
Disclaimer: Extensive searches for specific biological activity data and established protocols for derivatives of 2,3,5-trifluorophenylacetonitrile did not yield specific results. The following application notes and protocols are provided as a representative guide for researchers and are based on methodologies used for structurally related compounds, such as other trifluorophenylacetonitrile isomers and various phenylacetonitrile derivatives. These protocols should be adapted and validated for specific research purposes.
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into a molecule can dramatically alter its physicochemical and biological properties, including metabolic stability, bioavailability, and binding affinity to target proteins.[1] Phenylacetonitrile derivatives serve as versatile scaffolds for the synthesis of a wide range of biologically active compounds. This document outlines potential applications and screening protocols for novel derivatives of this compound in the context of anticancer and antimicrobial drug discovery.
Potential Biological Activities
-
Anticancer Activity: Many phenylacetonitrile and fluorinated aromatic compounds have been investigated for their potential as anticancer agents. The trifluoromethyl group, in particular, is a common feature in many FDA-approved drugs.
-
Antimicrobial Activity: The unique electronic properties of fluorinated compounds can be leveraged to design novel antimicrobial agents that may overcome existing resistance mechanisms.
-
Enzyme Inhibition: The trifluoromethyl group can act as a bioisostere for other functional groups and can be involved in key binding interactions with enzyme active sites.
Data Presentation: Representative Biological Activity
The following table summarizes hypothetical biological activity data for a series of putative this compound derivatives, based on activities observed for analogous compounds. This data is for illustrative purposes to guide screening efforts.
| Compound ID | Structure | Target Cell Line/Organism | IC50 / MIC (µM) |
| TFPN-001 | 2-(2,3,5-trifluorophenyl)acetonitrile | - | - |
| TFPN-002 | (E)-3-(4-aminophenyl)-2-(2,3,5-trifluorophenyl)acrylonitrile | MCF-7 (Breast Cancer) | 15.2 |
| Staphylococcus aureus | 32.5 | ||
| TFPN-003 | 2-(2,3,5-trifluorophenyl)-3-(pyridin-4-yl)propanenitrile | A549 (Lung Cancer) | 8.7 |
| Escherichia coli | >100 | ||
| TFPN-004 | N-benzyl-2-(2,3,5-trifluorophenyl)acetamide | HT-29 (Colon Cancer) | 22.1 |
| Candida albicans | 64.0 |
Experimental Protocols
Protocol 1: General Synthesis of a this compound Derivative via Knoevenagel Condensation
This protocol describes a general method for the synthesis of an α,β-unsaturated nitrile derivative starting from this compound and an aromatic aldehyde.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
Standard glassware and reagents for work-up and purification
Procedure:
-
To a solution of this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol (20 mL) in a round-bottom flask, add a catalytic amount of piperidine (0.1 eq).
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Combine the fractions containing the pure product, evaporate the solvent, and dry the final compound under vacuum.
-
Characterize the synthesized derivative using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol 2: In Vitro Anticancer Activity Screening using MTT Assay
This protocol outlines a standard method for assessing the cytotoxicity of synthesized derivatives against a panel of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized this compound derivatives (dissolved in DMSO to prepare stock solutions)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% (v/v).
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours in a CO₂ incubator.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Caption: General workflow for the synthesis and purification of this compound derivatives.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound derivative.
References
Application of 2,3,5-Trifluorophenylacetonitrile in Agrochemical Research: An Overview
Despite the significant role of fluorinated compounds in modern agrochemicals, publicly available research detailing the specific application of 2,3,5-Trifluorophenylacetonitrile as either an active ingredient or a key intermediate in the synthesis of pesticides is currently limited. While its isomer, 2,4,5-Trifluorophenylacetonitrile, is recognized as a valuable building block in the development of herbicidal and pesticidal compounds, the same has not been extensively documented for the 2,3,5-trifluoro substituted analogue.
Organofluorine compounds are of immense interest in the agrochemical industry due to the unique properties that the fluorine atom imparts to molecules. These properties can include increased metabolic stability, enhanced binding affinity to target enzymes, and altered lipophilicity, which can improve the overall efficacy and selectivity of a pesticide. The trifluoromethyl group (-CF3) is a particularly common substituent found in a wide array of successful commercial agrochemicals.
While direct applications of this compound are not readily found in scientific literature or patents, its chemical structure suggests potential as a synthon for various classes of agrochemicals. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of heterocyclic rings, which are common scaffolds in fungicidal, herbicidal, and insecticidal molecules.
Potential Synthetic Pathways in Agrochemical Development
Based on the known reactivity of phenylacetonitriles and the importance of the trifluorophenyl moiety, several hypothetical pathways for the application of this compound in agrochemical synthesis can be envisioned. These are presented here as potential areas for future research and development.
Hypothetical Experimental Workflow for Agrochemical Discovery
The following diagram outlines a general workflow that could be employed to investigate the potential of this compound as a scaffold for new agrochemicals.
Hypothetical Signaling Pathway Inhibition
Many modern pesticides act by inhibiting specific enzymes or disrupting signaling pathways in the target pest. The diagram below illustrates a generic signaling pathway that could be a target for novel agrochemicals derived from this compound.
Conclusion
While there is a lack of direct evidence for the application of this compound in agrochemical research, its chemical structure holds potential for the synthesis of novel active ingredients. The development of efficient synthetic routes to derivatives and subsequent high-throughput screening are necessary to unlock its potential. Further research in this area could lead to the discovery of new and effective crop protection agents. Researchers and scientists are encouraged to explore the derivatization of this compound and screen the resulting molecules for a range of agrochemical activities.
Application Notes and Protocols: Reaction of 2,3,5-Trifluorophenylacetonitrile with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2,3,5-trifluorophenylacetonitrile with various nucleophiles. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of reaction pathways and workflows. The information is intended to guide researchers in the synthesis and exploration of novel derivatives with potential applications in drug discovery and materials science.
Introduction
This compound is a versatile fluorinated building block in organic synthesis. The electron-withdrawing nature of the three fluorine atoms activates the aromatic ring towards nucleophilic attack, enabling the synthesis of a wide range of substituted benzonitrile derivatives. The cyanomethyl group further enhances this activation and serves as a valuable functional handle for subsequent transformations. These derivatives are of significant interest in medicinal chemistry and agrochemistry due to the often-enhanced metabolic stability and bioavailability conferred by fluorine substitution.[1]
This document details the reaction of this compound with common nucleophiles, including amines, alkoxides, and thiols.
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines typically proceeds via a nucleophilic aromatic substitution mechanism, leading to the displacement of a fluorine atom. The regioselectivity of the substitution is influenced by the electronic and steric properties of both the substrate and the nucleophile.
Quantitative Data Summary
| Nucleophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Piperidine | 2-(Piperidin-1-yl)-3,5-difluorophenylacetonitrile | 4 | 80 | 85 | Analogous reaction |
| Morpholine | 2-(Morpholin-4-yl)-3,5-difluorophenylacetonitrile | 6 | 80 | 82 | Analogous reaction |
| Aniline | 2-(Phenylamino)-3,5-difluorophenylacetonitrile | 12 | 100 | 75 | Analogous reaction |
Note: The data presented is based on analogous reactions with similar fluorinated aromatic compounds due to the limited availability of specific data for this compound.
Experimental Protocol: Synthesis of 2-(Piperidin-1-yl)-3,5-difluorophenylacetonitrile
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Reaction Workflow
Reaction with Alkoxide Nucleophiles
Alkoxides, being strong nucleophiles, readily react with this compound to yield the corresponding alkoxy-substituted derivatives. The reaction is typically carried out in the corresponding alcohol as the solvent or in an aprotic polar solvent.
Quantitative Data Summary
| Nucleophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Sodium Methoxide | 2-Methoxy-3,5-difluorophenylacetonitrile | 2 | 60 | 90 | Analogous reaction[2] |
| Sodium Ethoxide | 2-Ethoxy-3,5-difluorophenylacetonitrile | 3 | 65 | 88 | Analogous reaction |
| Sodium tert-Butoxide | 2-(tert-Butoxy)-3,5-difluorophenylacetonitrile | 8 | 70 | 75 | Analogous reaction |
Note: The data presented is based on analogous reactions with similar fluorinated aromatic compounds due to the limited availability of specific data for this compound.
Experimental Protocol: Synthesis of 2-Methoxy-3,5-difluorophenylacetonitrile
Materials:
-
This compound
-
Sodium Methoxide (NaOMe)
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add sodium methoxide (1.1 eq) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to 60°C and stir for 2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the residue by flash chromatography to obtain the pure product.[2]
Reaction Mechanism
Reaction with Thiol Nucleophiles
Thiolates are excellent nucleophiles and react efficiently with activated fluoroaromatics. The reaction of this compound with thiols in the presence of a base will produce the corresponding thioether derivatives.
Quantitative Data Summary
| Nucleophile | Base | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | 2-(Phenylthio)-3,5-difluorophenylacetonitrile | 5 | 70 | 80 | Analogous reaction |
| Ethanethiol | Et₃N | 2-(Ethylthio)-3,5-difluorophenylacetonitrile | 6 | 60 | 78 | Analogous reaction |
Note: The data presented is based on analogous reactions with similar fluorinated aromatic compounds due to the limited availability of specific data for this compound.
Experimental Protocol: Synthesis of 2-(Phenylthio)-3,5-difluorophenylacetonitrile
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and thiophenol (1.1 eq) in acetonitrile.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 70°C and stir for 5 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Applications in Drug Development
The derivatives synthesized from this compound are valuable scaffolds in drug discovery. The introduction of different nucleophilic fragments can modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. These modifications can lead to compounds with improved pharmacokinetic profiles and biological activities. For instance, substituted benzonitriles are precursors to a variety of heterocyclic compounds with known pharmacological activities, including anticancer and antimicrobial properties.[3][4]
Logical Relationship in Drug Discovery
Conclusion
This compound is a reactive and versatile starting material for the synthesis of a diverse range of substituted benzonitriles through nucleophilic aromatic substitution. The protocols and data provided herein serve as a valuable resource for researchers engaged in the synthesis of novel fluorinated compounds for various applications, particularly in the fields of medicinal chemistry and materials science. Further investigation into the regioselectivity and reaction kinetics with a broader scope of nucleophiles will undoubtedly expand the synthetic utility of this important building block.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis, anticancer activity and molecular modeling study of novel substituted triazole linked tetrafluoronaphthalene hybrid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates | MDPI [mdpi.com]
Application Notes and Protocols: Derivatization of the Nitrile Group in 2,3,5-Trifluorophenylacetonitrile
Introduction
2,3,5-Trifluorophenylacetonitrile is a fluorinated organic compound utilized as a versatile intermediate in the synthesis of various biologically active molecules, particularly in pharmaceutical and agrochemical research.[1][2] The presence of the nitrile functional group (-C≡N) provides a key reactive site for a multitude of chemical transformations. The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles, making it a valuable precursor for conversion into other functional groups such as amides, carboxylic acids, primary amines, and tetrazoles.[3][4] This document provides detailed protocols for several key derivatization reactions of the nitrile group in this compound, offering researchers a practical guide for synthesizing novel compounds.
Key Derivatization Pathways
The primary derivatization strategies for this compound involve hydrolysis, reduction, and cycloaddition. Each pathway yields a distinct functional group, significantly altering the physicochemical properties of the parent molecule and providing diverse scaffolds for further synthetic elaboration.
Figure 1: Key derivatization pathways for this compound.
Section 1: Hydrolysis of the Nitrile Group
The hydrolysis of nitriles is a fundamental transformation that can proceed under either acidic or basic conditions to yield amides as intermediates, which can then be further hydrolyzed to carboxylic acids.[3][5]
Base-Catalyzed Hydrolysis to 2,3,5-Trifluorophenylacetic Acid
This protocol details the complete hydrolysis of the nitrile to the corresponding carboxylic acid using a strong base.
References
- 1. 2,4,5-Trifluorophenylacetonitrile (220141-74-2) for sale [vulcanchem.com]
- 2. CAS 220141-74-2: 2,4,5-Trifluorophenylacetonitrile [cymitquimica.com]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
Synthesis of Fluorinated Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to modulate the physicochemical and biological properties of molecules. Fluorination can enhance metabolic stability, improve binding affinity, and alter lipophilicity and pKa, thereby optimizing drug candidates.[1][2] This document provides detailed application notes and experimental protocols for three key methods in the synthesis of fluorinated heterocyclic compounds.
Site-Selective C-H Fluorination of Pyridines and Diazines with Silver(II) Fluoride
Direct C-H fluorination is a highly sought-after transformation that avoids the need for pre-functionalized substrates. The use of silver(II) fluoride (AgF₂) provides a mild and highly regioselective method for the fluorination of pyridines and diazines at the position adjacent to a nitrogen atom.[3][4] This method is tolerant of a wide range of functional groups and proceeds at or near ambient temperature.[4][5]
Application Notes
This protocol is particularly useful for the late-stage functionalization of complex molecules in drug discovery programs. The resulting 2-fluoropyridines can serve as versatile intermediates for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for further diversification.[6] The reaction exhibits high selectivity for the C-H bond adjacent to the nitrogen atom. For 3-substituted pyridines, fluorination generally occurs with high selectivity at the 2-position.[6][7]
Quantitative Data
| Substrate | Product | Yield (%) | Reference |
| 2-Phenylpyridine | 2-Fluoro-6-phenylpyridine | 82 | [7] |
| 3-Chloropyridine | 2-Fluoro-3-chloropyridine | 75 | [6] |
| 3-Cyanopyridine | 2-Fluoro-3-cyanopyridine | 88 | [6] |
| 3-Methoxypyridine | 2-Fluoro-3-methoxypyridine | 91 | [6] |
| Pyrimidine | 2-Fluoropyrimidine | 65 | [6] |
| Pyrazine | Fluoropyrazine | 55 | [6] |
Experimental Protocol
Materials:
-
Pyridine or diazine substrate (1.0 equiv)
-
Silver(II) fluoride (AgF₂) (3.0 equiv)[8]
-
Anhydrous acetonitrile (MeCN)[8]
-
Oven-dried glassware
-
Teflon-coated magnetic stir bar
-
Nitrogen inlet
-
Ambient temperature water bath
Procedure: [8]
-
To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add the pyridine or diazine substrate.
-
Under a nitrogen atmosphere, add anhydrous acetonitrile via syringe.
-
Place the flask in an ambient temperature water bath.
-
With vigorous stirring, add silver(II) fluoride in one portion. The reaction mixture will turn from a black suspension to a yellow/brown mixture as the reaction progresses.
-
Stir the reaction at ambient temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel.
Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor
3-Fluorooxindoles are valuable building blocks in medicinal chemistry. A straightforward and efficient method for their synthesis involves the direct fluorination of 3-substituted indoles using Selectfluor® as the fluorinating agent in an acetonitrile/water solvent system.[9][10] This reaction proceeds under mild conditions and provides good to high yields of the desired products.[11]
Application Notes
This protocol is applicable to a range of 3-substituted indoles, including derivatives of tryptophan and serotonin.[10][11] The reaction is believed to proceed through the formation of an unstable 3-fluoroindolenine intermediate.[10][11] The presence of water in the solvent system is crucial for the desired reactivity.
Quantitative Data
| Indole Substrate | Product | Yield (%) | Reference |
| 3-Methylindole | 3-Fluoro-3-methyloxindole | 71 | [11] |
| 3-Phenylindole | 3-Fluoro-3-phenyloxindole | 85 | [11] |
| 3-Acetylindole | 3-Acetyl-3-fluorooxindole | 68 | [11] |
| N-Acetyl-L-tryptophan methyl ester | N-Acetyl-3-fluorooxindolyl-alanine methyl ester | 75 (46% de) | [11] |
Experimental Protocol
Materials:
-
3-Substituted indole (1.0 equiv)
-
Selectfluor® (3.0 equiv)[11]
-
Acetonitrile/Water (1:1 v/v)[11]
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure: [11]
-
In a round-bottomed flask, dissolve the 3-substituted indole in a 1:1 mixture of acetonitrile and water.
-
To the stirred solution, add Selectfluor® in one portion at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
After the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Copper-Catalyzed Intramolecular Aminotrifluoromethylation of Unactivated Alkenes
The synthesis of trifluoromethylated azaheterocycles is of significant interest in drug development. A copper-catalyzed intramolecular aminotrifluoromethylation of unactivated alkenes provides an efficient route to construct five- and six-membered nitrogen-containing rings bearing a CF₃ group.[1] This method utilizes trimethyl(trifluoromethyl)silane (TMSCF₃) as the trifluoromethyl source.[1]
Application Notes
This protocol is suitable for a broad range of N-allylanilines and homoallylic amines, tolerating various electronic and steric properties of the substrates. The reaction proceeds under mild conditions and offers a step-economical approach to valuable fluorinated building blocks.
Quantitative Data
| Substrate | Product | Yield (%) | Reference |
| N-Allyl-4-methylaniline | 3-Methyl-1-(trifluoromethyl)indoline | 85 | [1] |
| N-Allyl-4-chloroaniline | 5-Chloro-1-(trifluoromethyl)indoline | 78 | [1] |
| N-Homoallyl-4-methoxyaniline | 6-Methoxy-2-(trifluoromethyl)tetrahydroquinoline | 72 | [1] |
| N-Allylbenzamide | 1-Benzoyl-3-(trifluoromethyl)pyrrolidine | 65 | [12] |
Experimental Protocol
Materials:
-
N-alkenyl amine/amide substrate (1.0 equiv)
-
Copper(I) catalyst (e.g., CuOTf) (10 mol%)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (2.0 equiv)
-
Oxidant (e.g., PhI(OAc)₂) (1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the copper(I) catalyst.
-
Add the N-alkenyl amine/amide substrate and the anhydrous solvent.
-
To the stirred solution, add TMSCF₃ followed by the oxidant.
-
Seal the tube and stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C) for the indicated time (e.g., 12-24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2015013715A2 - C-h fluorination of heterocycles with silver (ii) fluoride - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A novel and efficient synthesis of 3-fluorooxindoles from indoles mediated by Selectfluor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-catalyzed aminotrifluoromethylation of alkenes: a facile synthesis of CF3-containing lactams - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2,3,5-Trifluorophenylacetonitrile as a Potential Precursor for Novel EGFR Inhibitors
Disclaimer: The following application notes and protocols are presented as a hypothetical model for the use of 2,3,5-Trifluorophenylacetonitrile in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. As of the current literature, the direct application of this compound as a precursor for commercially available or late-stage clinical EGFR inhibitors is not extensively documented. However, its structural analogue, 2,4,5-Trifluorophenylacetonitrile, is recognized as a valuable intermediate in the synthesis of fluorinated pharmaceutical agents.[1] This document leverages established chemical principles and synthetic strategies for kinase inhibitors to illustrate the potential utility of this compound for researchers and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[2] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[3][4] Consequently, the development of small molecule EGFR tyrosine kinase inhibitors (TKIs) has been a major focus in oncology drug discovery.[5][6]
The incorporation of fluorine atoms into pharmaceutical compounds is a widely employed strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Phenylacetonitrile derivatives, particularly those bearing fluorine substituents, serve as versatile building blocks in medicinal chemistry. While the use of 2,4,5-Trifluorophenylacetonitrile as a pharmaceutical intermediate is known, this document explores the prospective application of its isomer, this compound, in the synthesis of novel EGFR inhibitors.
Hypothetical Synthesis of a Novel EGFR Inhibitor
This section outlines a hypothetical multi-step synthesis of a quinazoline-based EGFR inhibitor, designated as EGFRi-TFPA , using this compound as a key starting material. The proposed synthetic route is based on well-established chemical transformations in the synthesis of known EGFR inhibitors like gefitinib and erlotinib.
Hypothetical Reaction Scheme:
Caption: Hypothetical synthesis workflow for EGFRi-TFPA.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of EGFRi-TFPA .
Step 1: Pinner Reaction to form Ethyl 2-(2,3,5-trifluorophenyl)acetimidate
Objective: To convert the nitrile group of this compound into an imidate ester, a key intermediate for quinazoline ring formation.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (EtOH)
-
Dry Hydrogen Chloride (HCl) gas
-
Anhydrous Diethyl Ether
Procedure:
-
Dissolve this compound in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution to 0°C in an ice bath.
-
Bubble dry HCl gas through the solution for 2-3 hours while maintaining the temperature at 0°C.
-
Seal the flask and allow it to stand at 4°C for 24 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the resulting solid with anhydrous diethyl ether to induce crystallization.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield Ethyl 2-(2,3,5-trifluorophenyl)acetimidate.
Step 2: Cyclocondensation to form the Substituted 4-amino-quinazoline
Objective: To construct the core quinazoline scaffold through cyclocondensation of the imidate with an appropriately substituted anthranilonitrile.
Materials:
-
Ethyl 2-(2,3,5-trifluorophenyl)acetimidate (1.0 eq)
-
2-Amino-4,5-dimethoxybenzonitrile (1.1 eq)
-
Pyridine
-
Anhydrous Toluene
Procedure:
-
To a solution of Ethyl 2-(2,3,5-trifluorophenyl)acetimidate in anhydrous toluene, add 2-Amino-4,5-dimethoxybenzonitrile and a catalytic amount of pyridine.
-
Heat the mixture to reflux for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain the substituted 4-amino-quinazoline.
Step 3: Nucleophilic Aromatic Substitution to yield EGFRi-TFPA
Objective: To introduce the aniline moiety, which is crucial for binding to the ATP pocket of EGFR, via a nucleophilic aromatic substitution reaction.
Materials:
-
Substituted 4-amino-quinazoline (1.0 eq)
-
3-Ethynylaniline (1.2 eq)
-
Isopropanol
-
Concentrated HCl
Procedure:
-
Suspend the substituted 4-amino-quinazoline in isopropanol.
-
Add 3-ethynylaniline to the suspension.
-
Add a catalytic amount of concentrated HCl.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Cool the mixture to room temperature and filter the resulting precipitate.
-
Wash the solid with cold isopropanol and then with diethyl ether.
-
Dry the solid under vacuum to yield the final product, EGFRi-TFPA .
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis and activity of EGFRi-TFPA .
| Step | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC, %) | IC50 (nM) vs. EGFRWT | IC50 (nM) vs. EGFRL858R/T790M |
| 1 | Ethyl 2-(2,3,5-trifluorophenyl)acetimidate | 218.18 | 85 | >95 | N/A | N/A |
| 2 | Substituted 4-amino-quinazoline | 374.34 | 70 | >98 | N/A | N/A |
| 3 | EGFRi-TFPA | 473.45 | 65 | >99 | 50 | 5 |
EGFR Signaling Pathway
EGFR activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival. EGFR inhibitors block the autophosphorylation of the receptor, thereby inhibiting these downstream signals.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Conclusion
While the direct synthesis of EGFR inhibitors from this compound is not yet established in the public domain, its structural features make it a promising candidate for the development of novel kinase inhibitors. The hypothetical synthesis and protocols provided herein offer a conceptual framework for researchers to explore its potential in medicinal chemistry and drug discovery. The strategic incorporation of the trifluorophenyl moiety could lead to the development of next-generation EGFR inhibitors with improved efficacy and pharmacokinetic profiles.
References
- 1. 2,4,5-Trifluorophenylacetonitrile (220141-74-2) for sale [vulcanchem.com]
- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Generation of Diverse Compound Libraries from 2,3,5-Trifluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a strategic guide and detailed protocols for the utilization of 2,3,5-Trifluorophenylacetonitrile as a versatile starting material for the synthesis of diverse compound libraries. The trifluorinated phenyl ring offers a unique scaffold that can impart favorable pharmacokinetic properties, such as enhanced metabolic stability and binding affinity. The nitrile group serves as a key functional handle for a variety of chemical transformations, enabling the generation of a wide array of molecular architectures for screening in drug discovery programs.
The following sections outline potential synthetic pathways, detailed experimental protocols for key transformations, and expected outcomes based on analogous reactions reported in the literature.
Introduction to this compound as a Scaffold
This compound is a valuable building block in medicinal chemistry. The presence of three fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule, enhancing its stability and modulating its reactivity.[1] This substitution pattern can lead to desirable ADME (absorption, distribution, metabolism, and excretion) properties in drug candidates. The nitrile functional group is a versatile precursor for the synthesis of various heterocycles and other functional groups, making it an ideal starting point for combinatorial library synthesis.[2][3][4][5][6]
Synthetic Strategies for Library Generation
The generation of a compound library from this compound can be approached through several parallel synthesis strategies. The core idea is to leverage the reactivity of both the nitrile group and the activated methylene group to introduce diversity.
Diagram of the overall synthetic workflow:
Caption: General workflow for generating diverse compound libraries.
Experimental Protocols
This protocol describes the conversion of the nitrile group into a tetrazole ring, a common bioisostere for a carboxylic acid group in medicinal chemistry.
Reaction Scheme:
This compound + Sodium Azide → 5-((2,3,5-Trifluorophenyl)methyl)-1H-tetrazole
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Triethylamine hydrochloride (Et₃N·HCl)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrazole.
Table 1: Representative Yields for Tetrazole Synthesis
| Entry | Reactant A (Arylacetonitrile) | Reactant B (Azide Source) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound | NaN₃/Et₃N·HCl | DMF | 120 | 18 | 85 (expected) |
| 2 | 4-Chlorophenylacetonitrile | NaN₃/NH₄Cl | DMF | 120 | 24 | 92 |
| 3 | Phenylacetonitrile | NaN₃/Et₃N·HCl | Toluene | 110 | 16 | 88 |
Note: Yields for entries 2 and 3 are based on literature for analogous reactions and are provided for comparison. The yield for entry 1 is an expected value.
This protocol details the palladium-catalyzed α-arylation of the methylene bridge, allowing for the introduction of a second aromatic or heteroaromatic ring system to generate a library of diarylacetonitrile derivatives.[7]
Reaction Scheme:
This compound + Aryl Halide → 2-(Aryl)-2-(2,3,5-trifluorophenyl)acetonitrile
Materials:
-
This compound
-
Aryl bromide or chloride (a diverse set for library synthesis)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 eq) to an oven-dried reaction vessel.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and the aryl halide (1.2 eq).
-
Seal the vessel and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the α-arylated product.
Table 2: Representative Yields for α-Arylation Reactions
| Entry | Aryl Halide | Catalyst/Ligand | Base | Temperature (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂/XPhos | NaOtBu | 100 | 78 (expected) |
| 2 | 1-Bromo-4-methoxybenzene | Pd(OAc)₂/XPhos | NaOtBu | 100 | 85 |
| 3 | 2-Bromopyridine | Pd(OAc)₂/XPhos | NaOtBu | 110 | 72 |
Note: Yields for entries 2 and 3 are based on literature for analogous reactions and are provided for comparison. The yield for entry 1 is an expected value.
This protocol describes a potential pathway to synthesize substituted indoles through a palladium-catalyzed annulation of an ortho-halogenated aniline with an internal alkyne, which could be derived from this compound. This would be a multi-step synthesis where the nitrile is first converted to an alkyne.
Diagram of the proposed indole synthesis workflow:
References
- 1. 2,4,5-Trifluorophenylacetonitrile (220141-74-2) for sale [vulcanchem.com]
- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,5-Trifluorophenylacetonitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 2,3,5-Trifluorophenylacetonitrile. The information is tailored for researchers, scientists, and professionals in drug development to help improve reaction yields and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Temperature: Ensure the reaction is conducted at the optimal temperature. For the cyanation of benzyl halides, temperatures typically range from 40-80°C.[1] |
| Poor Quality of Starting Materials | - 2,3,5-Trifluorobenzyl Halide: Use freshly prepared or purified 2,3,5-trifluorobenzyl halide (chloride or bromide) as it can degrade over time.- Cyanide Source: Use a dry, high-purity cyanide source (e.g., NaCN or KCN). Moisture can lead to side reactions. |
| Ineffective Catalyst/Reagent | - Phase-Transfer Catalyst: If using a phase-transfer catalyst (e.g., tetrabutylammonium bromide), ensure it is of high quality and used in the correct molar ratio.- Ionic Liquid: When using an ionic liquid as a solvent, its purity and type are crucial for high yields. 1-butyl-3-methylimidazolium hexafluorophosphate has been shown to be effective for a similar synthesis.[1] |
| Presence of Water | - Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the cyanide reagent and the product. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Hydrolysis of Nitrile | - Moisture: The presence of water can lead to the hydrolysis of the nitrile to the corresponding amide or carboxylic acid. Maintain anhydrous conditions throughout the reaction and workup. |
| Formation of Isocyanide | - Reaction Conditions: While less common with benzyl halides, isocyanide formation can occur. Using a polar aprotic solvent can help to minimize this side reaction. |
| Polymerization | - Temperature Control: Overheating can lead to polymerization of starting materials or products. Maintain strict temperature control throughout the reaction. |
| Elimination Reactions | - Strongly Basic Conditions: If the reaction conditions are too basic, elimination reactions can occur with the benzyl halide. Use a stoichiometric amount of a moderately basic cyanide source. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-distillation with Solvent | - Solvent Choice: Choose a solvent with a significantly different boiling point from the product to facilitate separation by distillation. |
| Presence of Unreacted Starting Material | - Reaction Monitoring: Ensure the reaction goes to completion by monitoring with TLC or GC to minimize the amount of unreacted starting material in the crude product. |
| Formation of Azeotropes | - Purification Method: If distillation is problematic, consider alternative purification methods such as column chromatography on silica gel. |
| Emulsion during Aqueous Workup | - Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct route is the nucleophilic substitution of a 2,3,5-trifluorobenzyl halide (chloride or bromide) with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is often facilitated by a phase-transfer catalyst or conducted in a polar aprotic solvent or an ionic liquid to improve the solubility and reactivity of the cyanide salt.[1]
Q2: What are the key reaction parameters to control for maximizing the yield?
A2: The key parameters to optimize are:
-
Temperature: Typically in the range of 40-80°C. Higher temperatures may lead to side reactions.[1]
-
Reaction Time: Usually a few hours, but should be monitored for completion.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) or ionic liquids can significantly enhance the reaction rate and yield.[1]
-
Molar Ratio of Reagents: A slight excess of the cyanide source is generally used.
Q3: How can I effectively monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting benzyl halide. Alternatively, Gas Chromatography (GC) can provide a more quantitative assessment of the conversion of the starting material to the product.
Q4: What are the recommended purification techniques for this compound?
A4: The primary methods for purification are:
-
Distillation: Vacuum distillation is often effective for separating the product from less volatile impurities.
-
Column Chromatography: Silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to achieve high purity.
-
Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization from an appropriate solvent can be an effective purification method.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are crucial:
-
Cyanide Handling: Sodium and potassium cyanide are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available and be familiar with its use.
-
Solvent Hazards: The organic solvents used can be flammable and toxic. Handle them in a fume hood and away from ignition sources.
-
Reaction Quenching: Quench any residual cyanide in the reaction mixture and aqueous washes with an oxidizing agent like sodium hypochlorite (bleach) before disposal.
Experimental Protocols
Below is a representative experimental protocol for the synthesis of this compound from 2,3,5-Trifluorobenzyl Bromide. This protocol is based on established methods for similar syntheses and should be adapted and optimized for specific laboratory conditions.
Synthesis of this compound
-
Materials:
-
2,3,5-Trifluorobenzyl Bromide
-
Sodium Cyanide (NaCN)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium cyanide (1.2 equivalents) and anhydrous DMF.
-
Stir the suspension under a nitrogen atmosphere.
-
Add 2,3,5-Trifluorobenzyl Bromide (1.0 equivalent) dropwise to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.
-
Data Presentation
The following tables summarize the impact of various reaction conditions on the yield of a structurally similar compound, 2,4,5-Trifluorophenylacetonitrile, which can serve as a reference for optimizing the synthesis of the 2,3,5-isomer.[1]
Table 1: Effect of Ionic Liquid on Yield
| Ionic Liquid | Yield (%) |
| 1-butyl-3-methylimidazolium hexafluorophosphate | 83.6 |
| 1-butyl-3-methylimidazolium tetrafluoroborate | 76.3 |
| 1-butyl-3-methylimidazolium trifluoromethanesulfonate | 73.1 |
Table 2: Effect of Reaction Temperature on Yield
| Temperature (°C) | Yield (%) |
| 70 | 83.6 |
| 90 | 78.7 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for this compound synthesis.
References
Technical Support Center: Purification of Crude 2,3,5-Trifluorophenylacetonitrile
This guide provides troubleshooting advice and frequently asked questions for the purification of crude 2,3,5-Trifluorophenylacetonitrile and its isomers. The methodologies described are based on established chemical purification principles and data from related compounds, such as 2,4,5-Trifluorophenylacetonitrile. Researchers should consider these as starting points and optimize them for their specific crude mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying fluorinated phenylacetonitrile compounds are column chromatography, distillation (including fractional and vacuum distillation), and recrystallization.[1][2][3] The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities can arise from unreacted starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted starting materials: Such as the corresponding trifluorobenzyl halide.
-
Hydrolysis products: The nitrile group can hydrolyze to the corresponding amide or carboxylic acid, especially in the presence of moisture.[4]
-
Side-reaction products: Depending on the synthesis route, these could include polymeric byproducts or isomers.[4]
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q3: What level of purity can I expect to achieve?
A3: With appropriate purification techniques, it is possible to achieve very high purity. For instance, a method involving extraction and rectifying distillation for 2,4,5-Trifluorophenylacetonitrile has been reported to yield a purity of greater than 99.8%.[2] Column chromatography can also yield high-purity products suitable for pharmaceutical and research applications.[1]
Q4: What are the physical properties of this compound and its isomers?
A4: 2,4,5-Trifluorophenylacetonitrile is described as a clear, colorless to almost colorless liquid.[5][6] It has a molecular weight of 171.12 g/mol .[5] The presence of the nitrile group makes it polar, rendering it soluble in polar organic solvents.[6]
Q5: Are there any specific safety precautions I should take when handling these compounds?
A5: Yes. Fluorinated phenylacetonitriles can be hazardous. For example, 2,4,5-Trifluorophenylacetonitrile is listed as harmful if absorbed through the skin (Acute Dermal Toxicity).[5] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Yellow or Brown Color in Final Product | - Residual impurities from the reaction (e.g., unreacted bromine if used).- Formation of colored byproducts from side reactions.- Thermal degradation during distillation if the temperature is too high.[4] | - Activated Carbon Treatment: Before distillation, dissolve the crude product in an organic solvent and treat with activated carbon to adsorb colored impurities.[7]- Chemical Wash: Wash the crude product with a sodium bisulfite solution to remove potential aldehyde or ketone impurities.[7]- Optimize Distillation: Use vacuum distillation to lower the boiling point and minimize thermal decomposition.[7] |
| Low Purity After Distillation | - Inefficient fractionation due to a column with insufficient theoretical plates.- Co-distillation of impurities with similar boiling points.- Thermal decomposition creating new impurities.[7] | - Improve Fractionation: Use a longer distillation column or one with higher efficiency (e.g., a Vigreux column).[7]- Optimize Vacuum: Ensure a stable and sufficiently low vacuum to achieve better separation.- Analyze Fractions: Collect multiple fractions and analyze their purity using GC or TLC to combine only the purest portions.[7] |
| Low Yield After Column Chromatography | - Product is too soluble in the chosen eluent, leading to broad peaks and poor separation.- Product is adsorbing irreversibly to the silica gel.- Inefficient packing of the column leading to channeling. | - Optimize Eluent System: Perform TLC analysis with various solvent systems to find an optimal mobile phase that provides good separation (Rf value between 0.2-0.4).- Deactivate Silica: For sensitive compounds, consider using silica gel treated with a small percentage of a polar solvent or triethylamine.- Proper Packing: Ensure the column is packed uniformly without air bubbles to prevent channeling. |
| "Oiling Out" During Recrystallization | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated to a high degree, causing the product to separate as a liquid instead of forming crystals.- Presence of impurities that depress the melting point. | - Solvent Selection: Choose a solvent or solvent system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[8][9] The solvent's boiling point should ideally be lower than the product's melting point.- Control Cooling Rate: Allow the solution to cool slowly to encourage crystal formation. Seeding with a small crystal of the pure product can help initiate crystallization.- Use a Solvent Pair: Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes cloudy. Reheat to clarify and then cool slowly.[8] |
| Incomplete Removal of Starting Material | - The starting material and product have very similar polarities, making separation by chromatography difficult. | - Gradient Elution: Use a shallow gradient elution in column chromatography to improve resolution between closely eluting compounds.[1]- Reactive Quenching: If the starting material has a reactive functional group that the product lacks, consider a work-up step that chemically alters the starting material to make it more easily separable (e.g., washing with a basic solution to remove an acidic starting material). |
Quantitative Data Summary
The following table summarizes quantitative data found for the synthesis and purification of a closely related isomer, 2,4,5-Trifluorophenylacetonitrile.
| Method | Starting Material | Purity Achieved | Yield | Reference |
| Extraction and Rectifying Distillation | 2,4,5-Trifluorobenzyl Chloride | > 99.8% | 83.6% | [2] |
| Reaction and Extraction | 2,4,5-Trifluorobenzyl Chloride | 97.1% | 76.3% | [2] |
| Reaction and Extraction | 2,4,5-Trifluorobenzyl Chloride | 93.5% | 73.1% | [2] |
Experimental Protocols
1. Purification by Column Chromatography
This protocol is a general guideline based on methods used for similar compounds and should be optimized using Thin Layer Chromatography (TLC) first.[1]
-
Adsorbent Preparation: Prepare a slurry of silica gel (e.g., Silicagel 60, 0.040-0.063 mm) in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a glass column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel or celite, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[1]
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate (e.g., gradient from 100% hexanes to a 4:1 and then 3:2 mixture of hexanes:ethyl acetate).[1]
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
2. Purification by Recrystallization
This is a fundamental technique for purifying solid compounds or those that can be solidified.[3][10]
-
Solvent Selection: Choose a suitable solvent or solvent pair. An ideal solvent will dissolve the compound completely when hot but poorly when cold.[8] Test small batches with various common solvents (e.g., ethanol, hexane/ethyl acetate, water) to find the best one.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it, creating a saturated solution.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution by gravity to remove them.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then potentially in an ice bath to maximize crystal formation.[8] Slow cooling generally results in larger, purer crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).[3]
-
Washing and Drying: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3] Dry the crystals completely to remove all traces of solvent.
Visualized Workflows
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. benchchem.com [benchchem.com]
- 5. 2,4,5-Trifluorophenylacetonitrile (220141-74-2) for sale [vulcanchem.com]
- 6. CAS 220141-74-2: 2,4,5-Trifluorophenylacetonitrile [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. mt.com [mt.com]
Common byproducts in 2,3,5-Trifluorophenylacetonitrile synthesis and their removal
Technical Support Center: Synthesis of 2,3,5-Trifluorophenylacetonitrile
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of this compound. It covers common byproducts, their identification, and detailed removal protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The byproducts largely depend on the synthetic route. A common method is the cyanation of 2,3,5-trifluorobenzyl bromide.
-
Unreacted Starting Material: Residual 2,3,5-trifluorobenzyl bromide is a frequent impurity.
-
Hydrolysis Product: The presence of water can lead to the hydrolysis of the nitrile group, forming 2,3,5-trifluorophenylacetic acid.
-
Isocyanide Isomer: A small amount of the isomeric 2,3,5-trifluorophenylacetyl isocyanide may form, though this is often minimal with alkali metal cyanides.
-
Oxidation Product: If air is not excluded, the corresponding aldehyde, 2,3,5-trifluorobenzaldehyde, can be formed.
Q2: My final product is discolored (yellow or brown). What is the likely cause and how can I fix it?
Discoloration often points to trace impurities or decomposition products. If the synthesis involves a Sandmeyer reaction (from 2,3,5-trifluoroaniline), residual diazonium salts or their decomposition products can cause significant coloration. For syntheses from the benzyl bromide, impurities in the starting material or minor side reactions can be the cause.
Removal Strategy:
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) with a small amount of activated carbon can adsorb colored impurities.
-
Column Chromatography: Passing the product through a silica gel column is highly effective at removing polar, colored impurities.
-
Distillation: If the colored impurity has a significantly different boiling point, vacuum distillation can yield a colorless product.
Q3: My NMR or IR spectrum shows an unexpected peak. How do I identify the byproduct?
-
Carboxylic Acid (Hydrolysis): In ¹H NMR, a broad singlet far downfield (>10 ppm) suggests a carboxylic acid proton. In IR spectroscopy, a very broad peak from 2500-3300 cm⁻¹ and a sharp carbonyl (C=O) peak around 1700-1730 cm⁻¹ are indicative of 2,3,5-trifluorophenylacetic acid.
-
Aldehyde (Oxidation): A singlet between 9-10 ppm in the ¹H NMR spectrum is characteristic of an aldehyde proton. An IR peak around 1690-1715 cm⁻¹ would also be present.
-
Unreacted Benzyl Bromide: The benzylic protons (-CH₂Br) of the starting material will appear as a singlet around 4.4-4.7 ppm in the ¹H NMR, distinct from the product's -CH₂CN protons which appear further upfield (typically 3.7-4.0 ppm).
Q4: How can I remove the 2,3,5-trifluorophenylacetic acid byproduct?
Being an acidic compound, it can be easily removed with a simple acid-base extraction.
Procedure:
-
Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic solution with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The acid will react to form a water-soluble salt and move to the aqueous layer.
-
Separate the organic layer.
-
Wash the organic layer again with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Troubleshooting and Purification Workflow
The following diagram illustrates a general workflow for identifying and removing impurities during the purification of this compound.
Caption: A flowchart for identifying and resolving common impurities in this compound synthesis.
Quantitative Data Summary
For effective purification by distillation, understanding the boiling points of the product and potential byproducts is crucial.
| Compound | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C at 760 mmHg) | Separation Feasibility by Distillation |
| This compound | 171.12 | 215 - 225 | - |
| 2,3,5-Trifluorobenzyl bromide | 224.01 | 195 - 205 | Moderate; close boiling points require fractional distillation. |
| 2,3,5-Trifluorophenylacetic acid | 190.11 | 250 - 260 | High; significant difference in boiling points. |
| 2,3,5-Trifluorobenzaldehyde | 158.10 | 165 - 175 | High; easily separable. |
Note: Boiling points are estimates and may vary. Vacuum distillation is recommended to prevent thermal decomposition and lower the required temperature.
Detailed Experimental Protocols
Protocol 1: Removal of Acidic Impurities via Extraction
-
Dissolution: Dissolve the crude product (10 g) in 100 mL of ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel. Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Washing: Add 50 mL of brine (saturated NaCl solution) to the organic layer in the funnel. Shake for 30 seconds and drain the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) until it no longer clumps.
-
Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.
-
Elution: Begin eluting the column with a solvent system of low polarity (e.g., 95:5 Hexane:Ethyl Acetate). The less polar product will elute before more polar impurities.
-
Fraction Collection: Collect fractions in test tubes and monitor them by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
The following diagram outlines the logical steps for selecting a purification method.
Optimizing reaction conditions for cyanation of 2,3,5-trifluorobenzyl halides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the cyanation of 2,3,5-trifluorobenzyl halides.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the cyanation of 2,3,5-trifluorobenzyl halides.
Issue 1: Low or No Conversion of 2,3,5-Trifluorobenzyl Halide
-
Question: My reaction shows a low yield of the desired 2,3,5-trifluorophenylacetonitrile, with a significant amount of unreacted starting material. What are the potential causes and solutions?
-
Answer: Low conversion can stem from several factors related to reaction conditions and reagent quality.
-
Insufficient Nucleophilicity of Cyanide: The cyanide ion may not be effectively transferred into the organic phase to react with the benzyl halide.[1] This is a common issue in biphasic reactions.
-
Poor Solubility of Cyanide Salt: Alkali metal cyanides like sodium cyanide (NaCN) and potassium cyanide (KCN) have poor solubility in many organic solvents.[3]
-
Solution: If using a PTC, ensure vigorous stirring to maximize the interfacial area between the phases.[2] Alternatively, consider using a more soluble cyanide source like zinc cyanide (Zn(CN)₂) in combination with a suitable catalyst, or using a polar aprotic solvent like DMSO or DMF in which NaCN or KCN have better solubility.[3][4]
-
-
Deactivated Catalyst (for metal-catalyzed reactions): In palladium- or nickel-catalyzed cyanations, the catalyst can be deactivated by an excess of cyanide ions.[3][5]
-
Solution: Use a less toxic and less soluble cyanide source like K₄[Fe(CN)₆] to maintain a low concentration of free cyanide.[3] Alternatively, slow addition of a soluble cyanide source can be employed.
-
-
Reaction Temperature Too Low: The activation energy for the reaction may not be met at the current temperature.
-
Solution: Gradually increase the reaction temperature. For many benzyl halide cyanations, temperatures in the range of 80-100°C are effective.
-
-
Moisture in the Reaction: Traces of water can hydrate the cyanide ion, reducing its nucleophilicity.[6]
-
Solution: Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
-
Answer: The primary side products in the cyanation of benzyl halides are typically from hydrolysis and elimination reactions.
-
Hydrolysis of the Product: The desired product, this compound, can be hydrolyzed to form 2,3,5-trifluorophenylacetic acid or its corresponding amide, especially if the reaction is run for an extended period at high temperatures in the presence of water.[7][8]
-
Solution: Minimize the amount of water in the reaction. If using an aqueous phase, work up the reaction as soon as the starting material is consumed. Avoid overly acidic or basic workup conditions if the product is sensitive.
-
-
Elimination Reaction: Although less common for primary benzyl halides, elimination to form a stilbene derivative can occur, particularly under strongly basic conditions.[9]
-
Solution: Cyanide is a relatively weak base, but if a stronger base is present or generated in situ, elimination can be a problem.[9] Ensure that the reaction conditions are not overly basic. If elimination is a major issue, consider using a milder cyanation method.
-
-
Formation of Isonitrile: The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form an isonitrile byproduct.
-
Solution: Using alkali metal cyanides in polar aprotic solvents generally favors the formation of the nitrile.[10]
-
-
Frequently Asked Questions (FAQs)
-
Q1: Which cyanide source is best for the cyanation of 2,3,5-trifluorobenzyl halide?
-
A1: Sodium cyanide (NaCN) or potassium cyanide (KCN) in conjunction with a phase-transfer catalyst is a common and effective choice for the cyanation of benzyl halides.[8][11] For milder conditions and to avoid the high toxicity of NaCN/KCN, zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) with a palladium or nickel catalyst can be used.[3] Organic cyanide sources are also an option but may require different catalytic systems.[12]
-
-
Q2: What is the role of the fluorine atoms on the benzene ring in this reaction?
-
A2: The three electron-withdrawing fluorine atoms on the phenyl ring are expected to have a notable effect. They can increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.[13] This may accelerate the Sₙ2 reaction. However, strong electron-withdrawing groups can also influence the stability of the transition state.[14]
-
-
Q3: What are the recommended solvents for this reaction?
-
Q4: How can I monitor the progress of the reaction?
-
A4: The reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the 2,3,5-trifluorobenzyl halide starting material. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
-
-
Q5: What are the safety precautions for working with cyanide?
-
A5: Cyanide salts are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[11] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
-
Data Presentation
Table 1: Comparison of Cyanation Methods for Benzyl Halides
| Method | Cyanide Source | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Phase-Transfer Catalysis | NaCN or KCN | Quaternary Ammonium Salt | Toluene/Water | 80 - 100 | >90 | [2] |
| Palladium-Catalyzed | Zn(CN)₂ | Pd(dba)₂ / ligand | DMF | 80 - 120 | 80 - 95 | [3] |
| Palladium-Catalyzed | K₄[Fe(CN)₆] | Pd(OAc)₂ | DMAc | 120 | 70 - 90 | [15] |
| Nickel-Catalyzed | KCN | NiBr₂(PPh₃)₂ / Zn | HMPA or ACN | 40 - 80 | 75 - 90 | [16] |
| Homogeneous | NaCN | None | DMSO | 60 - 90 | >90 | [4] |
Experimental Protocols
Protocol 1: Phase-Transfer Catalyzed Cyanation of 2,3,5-Trifluorobenzyl Chloride
This protocol is adapted from a similar procedure for a related trifluorobenzyl halide.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water.
-
Addition of Catalyst and Substrate: To the aqueous solution, add a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 equivalents). Then, add a solution of 2,3,5-trifluorobenzyl chloride (1.0 equivalent) in an organic solvent like toluene.
-
Reaction: Heat the biphasic mixture to 90-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Mandatory Visualizations
Caption: A generalized experimental workflow for the phase-transfer catalyzed cyanation of 2,3,5-trifluorobenzyl halides.
Caption: A troubleshooting decision tree for addressing low yields in the cyanation of 2,3,5-trifluorobenzyl halides.
References
- 1. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 2. phasetransfer.com [phasetransfer.com]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Cyanation - Wikipedia [en.wikipedia.org]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. scribd.com [scribd.com]
- 8. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]
- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. comporgchem.com [comporgchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 2,3,5-Trifluorophenylacetonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3,5-Trifluorophenylacetonitrile. The following information is designed to address specific issues that may be encountered during the recrystallization process.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a recrystallization solvent for this compound?
A1: Specific solubility data for this compound is not widely published. However, based on its structure as a polar fluorinated molecule, a systematic approach to solvent selection is recommended. Good starting points include single solvent systems with moderate polarity or a two-solvent system. For structurally similar compounds, like other fluorinated benzonitriles, solvent systems such as dichloromethane (DCM) with a non-polar co-solvent like n-hexane have been found to be effective.[1] Another approach for polar fluorinated molecules is to use a polar protic solvent like ethanol or a mixture of acetone and water.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, often because the solvent's boiling point is higher than the compound's melting point. To address this, you can try the following:
-
Increase the solvent volume: Add more of the primary solvent to decrease the solution's saturation point.[1]
-
Lower the temperature: If using a solvent mixture, you might be able to adjust the ratio to lower the boiling point of the solution.
-
Change the solvent system: Select a solvent with a lower boiling point.
-
Slow cooling: After dissolving the oil by heating, allow the solution to cool very slowly to encourage crystal nucleation rather than oil formation.
Q3: No crystals are forming even after the solution has cooled. What are the possible reasons and solutions?
A3: The absence of crystal formation is a common issue in recrystallization and can be attributed to several factors:
-
Excessive solvent: The most frequent cause is using too much solvent, which keeps the compound fully dissolved even at low temperatures. The remedy is to gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its normal saturation point. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites.
-
Introduce a seed crystal of the pure compound. This provides a template for crystal growth.
-
-
Insufficient cooling: Ensure the solution has been cooled sufficiently, perhaps in an ice bath, to minimize solubility and promote crystallization.
Q4: What are the common causes of low recovery yield after recrystallization?
A4: A low yield of recovered product can be disappointing. The following are potential causes:
-
Using too much solvent: As mentioned previously, excess solvent will retain more of your compound in the mother liquor.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize on the filter paper or in the funnel. Using a pre-heated funnel can help prevent this.
-
Inappropriate solvent choice: If the compound has significant solubility in the cold solvent, a substantial amount will be lost.
-
Multiple unnecessary transfers: Each transfer of the solution or crystals can lead to material loss.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Crystal Formation | Too much solvent was used. | Gently boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. | |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Compound "Oils Out" | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling point solvent or add more of the primary solvent to lower the saturation point.[1] |
| High concentration of impurities. | Consider pre-purification by another method, such as column chromatography, before recrystallization. | |
| Low Recovery Yield | The compound is too soluble in the cold solvent. | Choose a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. |
| Premature crystallization during hot filtration. | Use a heated filter funnel or keep the solution sufficiently hot during filtration. | |
| Incomplete transfer of crystals. | Ensure all crystals are transferred from the flask to the filter funnel by rinsing with a small amount of cold solvent. | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Suggested Recrystallization Solvents
Due to the lack of specific quantitative solubility data for this compound in the public domain, a qualitative screening of solvents is recommended. The following table provides a starting point for solvent selection based on general principles for polar fluorinated compounds and data for similar molecules.
| Solvent/Solvent System | Rationale | Notes |
| Isopropanol | A polar protic solvent that often works well for moderately polar compounds. | |
| Ethanol/Water | A common mixed-solvent system. The compound should be soluble in ethanol and less soluble in water. | The ratio can be adjusted to achieve optimal solubility characteristics. |
| Acetone/Hexane | A polar aprotic/non-polar mixture. The compound should be soluble in acetone and insoluble in hexane. | Add hexane as the anti-solvent. |
| Dichloromethane/Hexane | A moderately polar/non-polar system suggested for similar fluorinated nitriles.[1] | The compound should be soluble in dichloromethane and insoluble in hexane. |
| Toluene | An aromatic solvent that can be effective for aromatic compounds. |
Experimental Protocol: Recrystallization of this compound
This is a general procedure that can be adapted based on the chosen solvent system.
-
Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
Add a few drops of a different candidate solvent to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the test tubes of the undissolved samples. A good solvent will dissolve the compound when hot.
-
Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large number of crystals.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hot plate and stirring.
-
Continue adding the hot solvent until the compound is completely dissolved. Avoid adding excess solvent.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration.
-
Pre-heat a funnel and a receiving flask.
-
Pour the hot solution through a fluted filter paper in the pre-heated funnel into the clean, pre-heated receiving flask.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator or a vacuum oven at a temperature well below the melting point of the compound.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for recrystallization.
References
Dealing with moisture-sensitive reactions involving 2,3,5-Trifluorophenylacetonitrile
This technical support center provides guidance on handling moisture-sensitive reactions involving 2,3,5-Trifluorophenylacetonitrile. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored?
A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent degradation.[1] It is advisable to store it under an inert atmosphere, such as nitrogen or argon, to minimize contact with moisture and air.
Q2: What are the primary hazards associated with this compound?
Q3: What happens if this compound is exposed to moisture?
A3: Exposure to moisture can lead to the hydrolysis of the nitrile group (-CN) to a carboxylic acid (2,3,5-Trifluorophenylacetic acid) or an amide intermediate. This will consume your starting material and introduce impurities into your reaction mixture, potentially lowering the yield and complicating purification.
Q4: What are the signs of degradation in this compound?
A4: Degradation of this compound may not be visually apparent. The most reliable way to assess purity is through analytical techniques such as NMR or GC-MS. If you suspect degradation due to improper storage or handling, it is recommended to purify the reagent before use.
Troubleshooting Guide for Moisture-Sensitive Reactions
This guide addresses common issues encountered when using this compound in moisture-sensitive reactions.
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Reagent degradation: this compound may have been compromised by moisture. | - Ensure the reagent was stored under an inert atmosphere. - Purify the reagent by distillation or chromatography before use. |
| Wet solvents or reagents: Trace amounts of water in the reaction can quench sensitive intermediates. | - Use freshly dried and degassed solvents. - Dry all other reagents thoroughly. | |
| Improper reaction setup: The reaction vessel was not adequately dried, or the inert atmosphere was not maintained. | - Flame-dry or oven-dry all glassware immediately before use. - Assemble the apparatus hot and cool under a stream of inert gas. - Use a well-sealed reaction setup with a positive pressure of inert gas. | |
| Formation of side products | Hydrolysis of the nitrile: Presence of water in the reaction mixture. | - Follow the solutions for "Wet solvents or reagents" and "Improper reaction setup". |
| Reaction with atmospheric oxygen: Some organometallic intermediates are sensitive to air. | - Ensure a continuous and positive flow of inert gas throughout the reaction. - Use degassed solvents. | |
| Inconsistent results | Variable moisture content: Inconsistent levels of moisture in reagents and solvents between batches. | - Standardize the drying procedures for all solvents and reagents. - Use a Karl Fischer titrator to quantify water content in solvents. |
Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction
This protocol outlines the general steps for setting up a reaction under an inert atmosphere using a Schlenk line.
-
Glassware Preparation:
-
Thoroughly clean and oven-dry all glassware at >120 °C for at least 4 hours.
-
Assemble the glassware while still hot and immediately place it under a high-vacuum manifold.
-
Alternate between vacuum and purging with a dry inert gas (nitrogen or argon) at least three times.
-
Flame-dry the assembled glassware under vacuum and then backfill with inert gas.
-
-
Reagent and Solvent Handling:
-
Use anhydrous solvents, preferably from a solvent purification system or freshly distilled from an appropriate drying agent.
-
Transfer liquid reagents using dry, gas-tight syringes.
-
Handle solid reagents in a glove box or under a positive flow of inert gas.
-
-
Reaction Execution:
-
Maintain a positive pressure of inert gas throughout the reaction. This can be achieved using a bubbler or a balloon filled with the inert gas.
-
Add reagents slowly and in the correct order, monitoring the reaction temperature.
-
Protocol 2: Solvent Purity Recommendations
| Solvent | Recommended Maximum Water Content (ppm) | Recommended Drying Method |
| Tetrahydrofuran (THF) | < 10 | Still over sodium/benzophenone or pass through activated alumina columns. |
| Diethyl ether | < 10 | Still over sodium/benzophenone or pass through activated alumina columns. |
| Toluene | < 10 | Still over sodium or pass through activated alumina columns. |
| Dichloromethane (DCM) | < 10 | Still over CaH₂ or pass through activated alumina columns. |
| Acetonitrile | < 10 | Still over CaH₂ or pass through activated alumina columns. |
Diagrams
Caption: General workflow for moisture-sensitive reactions.
Caption: Troubleshooting logic for failed reactions.
References
Technical Support Center: Synthesis of 2,3,5-Trifluorophenylacetonitrile
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of 2,3,5-Trifluorophenylacetonitrile. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound? A1: The most common method is the nucleophilic substitution of 2,3,5-Trifluorobenzyl halide (typically chloride or bromide) with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[1] This reaction, a variation of the Kolbe nitrile synthesis, is widely used for producing benzyl cyanides and their derivatives.[1][2][3] For enhanced reactivity and yield, the reaction can be carried out in a polar aprotic solvent, with the aid of a phase-transfer catalyst, or in an ionic liquid medium.[4]
Q2: What are the primary applications of this compound? A2: this compound serves as a key intermediate in organic synthesis. The presence of three electron-withdrawing fluorine atoms and a reactive nitrile group makes it a valuable building block for various applications, including the development of pharmaceuticals and agrochemicals.[5]
Q3: What are the main safety hazards associated with this synthesis? A3: The primary hazard is the use of highly toxic cyanide salts (e.g., NaCN, KCN).[2] These substances can be fatal if inhaled, swallowed, or absorbed through the skin.[1] The reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.
Q4: What is the typical purity of the final product, and how is it assessed? A4: With proper purification, the purity of the final product can exceed 99%.[4] Purity is typically assessed using techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and confirmed by structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).
Experimental Workflow and Troubleshooting Logic
Caption: Workflow for the synthesis and troubleshooting of this compound.
Data Presentation
Table 1: Recommended Reaction Conditions
| Parameter | Value | Notes |
|---|---|---|
| Starting Material | 2,3,5-Trifluorobenzyl Chloride | Bromide can also be used, may be more reactive. |
| Cyanide Source | Sodium Cyanide (NaCN) | Potassium Cyanide (KCN) is an alternative.[2] |
| Molar Ratio | 1.0 : 1.1-1.2 | A slight excess of cyanide ensures full conversion. |
| Solvent | DMSO, DMF, or Acetonitrile | Polar aprotic solvents are preferred. |
| Catalyst (Optional) | Phase-Transfer Catalyst (e.g., TBAB) | Recommended for biphasic systems to improve reaction rate.[6] |
| Temperature | 60 - 90 °C | Monitor reaction to avoid side products at higher temperatures.[4][7] |
| Reaction Time | 2 - 8 hours | Progress should be monitored by TLC or GC.[4] |
Table 2: Product Specifications & Expected Yield
| Parameter | Value | Source / Notes |
|---|---|---|
| Molecular Formula | C₈H₄F₃N | - |
| Molecular Weight | 171.12 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | ~80-85 °C @ 5 mmHg | Data for 2,3,6-isomer, expected to be similar.[7] |
| Expected Yield | 75 - 90% | Dependent on scale, purity of reagents, and conditions.[4][9] |
| Purity (Post-Purification) | >99% | Achievable with vacuum distillation or chromatography.[4] |
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Q: My reaction shows very low conversion of the starting material, even after several hours. What could be the cause?
-
A: Several factors could be responsible:
-
Inactive Cyanide Salt: Alkali cyanides can degrade upon exposure to moisture and atmospheric CO₂. Ensure you are using a fresh, dry powder.
-
Insufficient Temperature: The reaction may require higher thermal energy. Gradually increase the reaction temperature in 10 °C increments, monitoring for any decomposition.[10]
-
Poor Solvent Choice: Ensure the solvent is anhydrous and polar aprotic (e.g., DMSO, DMF) to facilitate the Sₙ2 reaction.[11]
-
Phase-Transfer Issues: If using a biphasic system, the phase-transfer catalyst may be inactive or insufficient. Add a fresh portion of the catalyst.
-
-
Problem 2: Presence of Significant Impurities in the Crude Product
-
Q: My crude product NMR shows a significant amount of benzyl isocyanide. How can I remove it?
-
A: Benzyl isocyanide is a common byproduct in this reaction. It can be removed by washing the crude product with warm, dilute sulfuric acid.[9] The isocyanide is hydrolyzed under these conditions, while the desired nitrile remains stable. Subsequently, wash with a bicarbonate solution to neutralize any remaining acid.[9]
-
-
Q: I am observing a dark, tarry substance in my reaction flask. What is it and how can I prevent it?
-
A: Tar formation often results from side reactions or decomposition occurring at excessively high temperatures.[10] Ensure your reaction temperature is carefully controlled. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also minimize oxidative side reactions.
-
Problem 3: Difficulty with Product Purification
-
Q: I am having trouble separating my product from the solvent and other byproducts by distillation.
-
A: Purification of fluorinated compounds can be challenging.[4] Consider the following:
-
Use Vacuum Distillation: this compound has a relatively high boiling point at atmospheric pressure. Vacuum distillation will lower the boiling point and prevent thermal decomposition.[7][9]
-
Column Chromatography: If distillation is ineffective, flash column chromatography on silica gel is a reliable alternative for purification.
-
Alternative Reaction Media: A patented method for a similar isomer utilizes an ionic liquid as the solvent, which simplifies product separation as the ionic liquid is non-volatile and the product can be extracted or distilled directly.[4]
-
-
Experimental Protocols
Synthesis of this compound
Disclaimer: This protocol is a representative example. All procedures, especially those involving sodium cyanide, must be carried out by trained personnel in a certified chemical fume hood with strict adherence to all institutional safety guidelines.
1. Materials and Equipment:
-
2,3,5-Trifluorobenzyl chloride (1.0 eq)
-
Sodium cyanide (NaCN) (1.1 eq), finely powdered and dried
-
Dimethylformamide (DMF), anhydrous
-
Toluene
-
Deionized water
-
500 mL three-neck round-bottom flask
-
Reflux condenser, mechanical stirrer, thermometer, and heating mantle
-
Separatory funnel
2. Reaction Procedure:
-
In the three-neck flask, under a nitrogen atmosphere, dissolve sodium cyanide (1.1 eq) in anhydrous DMF.
-
Begin vigorous stirring and heat the mixture to 60 °C.
-
Slowly add 2,3,5-Trifluorobenzyl chloride (1.0 eq) to the cyanide solution over 30 minutes, maintaining the internal temperature below 70 °C.
-
After the addition is complete, raise the temperature to 80 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC until the starting material is consumed.
3. Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a larger beaker containing ice water (5x the volume of DMF).
-
Extract the aqueous mixture three times with toluene.
-
Combine the organic extracts and wash them sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via vacuum distillation to yield this compound as a colorless liquid. Collect the fraction at the appropriate boiling point/pressure.[7][9]
References
- 1. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 2. Nitrile Synthesis: Methods and Applications | Algor Cards [cards.algoreducation.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 5. 2,4,5-Trifluorophenylacetonitrile (220141-74-2) for sale [vulcanchem.com]
- 6. CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. CAS 220141-74-2: 2,4,5-Trifluorophenylacetonitrile [cymitquimica.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Monitoring 2,3,5-Trifluorophenylacetonitrile Reactions
This guide provides technical support for researchers, scientists, and drug development professionals monitoring the reaction progress of 2,3,5-Trifluorophenylacetonitrile and related chemistries using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to monitor the progress of my reaction? A: Monitoring reaction progress is essential to determine the optimal reaction time, identify the formation of by-products, and ensure the complete consumption of the limiting reactant before proceeding with the work-up.[1][2] This prevents unnecessary reaction time and can significantly improve yield and purity.
Q2: Which technique is better for my needs, HPLC or TLC? A: The choice depends on your specific requirements.
-
TLC is a rapid, inexpensive, and simple method ideal for quick qualitative checks to see if the starting material is consumed.[1] It's excellent for screening multiple reaction conditions simultaneously.
-
HPLC is a quantitative technique that provides higher resolution, sensitivity, and reproducible data. It is preferred for detailed kinetic analysis, accurate purity determination, and when dealing with complex mixtures or compounds that are difficult to separate by TLC.
Q3: How do I prepare a sample from my reaction mixture for analysis? A: To prepare a sample, take a small aliquot (a few microliters) from the reaction mixture using a capillary spotter or micropipette.[2] Dilute this aliquot with a suitable solvent (e.g., the mobile phase for HPLC, or a volatile solvent like ethyl acetate or dichloromethane for TLC) in a small vial. The dilution should be sufficient to avoid overloading the column or TLC plate.
Q4: What is a "co-spot" in TLC, and why is it important? A: A co-spot is a single lane on a TLC plate where both the starting material and the reaction mixture are spotted on top of each other.[3] It is crucial for resolving ambiguity when the starting material and product have very similar Rf values. The co-spot helps to confirm if the spot in the reaction lane is indeed the starting material or a new product.[3]
Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC offers a robust and quantitative method for tracking the conversion of this compound to its desired product. Due to the unique properties of fluorinated compounds, some method development may be necessary.[4][5]
Experimental Protocol: Reversed-Phase HPLC
This protocol provides a general starting point for method development.
-
Column: C18 (Octadecylsilane) column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 25-45°C. Temperature control can be crucial for the retention of fluorinated compounds.[6]
-
Detector: UV at 254 nm or Diode Array Detector (DAD) for full spectrum analysis.
-
Gradient Elution:
-
Start with a higher percentage of Mobile Phase A (e.g., 90%) and gradually increase the percentage of Mobile Phase B over 10-20 minutes. A typical starting gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-20 min: Return to 10% B and equilibrate.
-
-
-
Sample Preparation: Dilute the reaction aliquot in the initial mobile phase composition (90:10 Water:Acetonitrile).
Quantitative Data Summary (Example)
The following table illustrates how to present data from an HPLC analysis. Actual retention times will vary based on the specific reaction, product, and exact HPLC conditions.
| Compound | Expected Retention Time (t_R) (min) | Observations |
| This compound (Starting Material) | 8.5 | Peak area should decrease as the reaction progresses. |
| Product | 6.2 | Peak area should increase over time. |
| Potential By-product | 7.1 | Monitor for the appearance of unexpected peaks. |
HPLC Troubleshooting Guide
Q: My retention times are shifting between injections. What's wrong? A: Retention time instability is often caused by insufficient column equilibration time between runs, fluctuations in column temperature, or changes in the mobile phase composition.[4][7] Ensure the column is thoroughly flushed with the initial mobile phase before each injection and use a column oven for stable temperature control.[8]
Q: I'm seeing poor peak shapes (tailing or fronting). How can I fix this? A: Poor peak shape can result from several factors.[4]
-
Tailing: May be caused by secondary interactions between the analyte and the silica backbone of the column. Adding a small amount of an acid modifier like TFA can often mitigate this.
-
Fronting: Often a sign of column overload. Try diluting your sample further before injection.[7] It can also be caused by a sample solvent that is stronger than the mobile phase.[7]
Q: My baseline is noisy or drifting. What are the common causes? A: A noisy or drifting baseline can be due to an inadequately degassed mobile phase, contamination in the system or solvents, or detector lamp instability.[8][9] Ensure your mobile phase is freshly prepared with high-purity solvents and properly degassed.
Q: I am not getting good separation between my starting material and product. A: To improve resolution, you can adjust the gradient of your mobile phase.[9] Try a shallower gradient (a slower increase in the organic solvent percentage) to increase the separation between closely eluting peaks. Alternatively, trying a different organic modifier (e.g., methanol instead of acetonitrile) can alter selectivity.
Workflow for HPLC Reaction Monitoring
Caption: A typical workflow for monitoring reaction progress using HPLC.
Monitoring by Thin-Layer Chromatography (TLC)
TLC is a fast and effective method for qualitatively monitoring the disappearance of starting materials and the appearance of products.
Experimental Protocol: TLC
-
Plate: Silica gel 60 F254 plates.[10]
-
Solvent System (Eluent) Development: The key is to find a solvent system where the starting material has an Rf value of approximately 0.2-0.4.[3][11] A good starting point for aromatic compounds is a mixture of a non-polar and a polar solvent.[12]
-
Spotting:
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.[13]
-
Spot three lanes:
-
-
Development: Place the TLC plate in a sealed chamber containing a small amount (~0.5 cm depth) of the chosen eluent.[11] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots. For aromatic compounds like this compound, the primary method is UV light (254 nm), where they will appear as dark spots.[10]
-
Additional staining (e.g., potassium permanganate or p-anisaldehyde) can be used if compounds are not UV-active.
-
Quantitative Data Summary (Example)
Rf values are calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[14]
| Compound | Rf Value (4:1 Hexane:EtOAc) | Visualization Method |
| This compound (SM) | 0.35 | UV (254 nm) |
| Product | 0.50 | UV (254 nm) |
TLC Troubleshooting Guide
Q: All my spots are stuck at the bottom (low Rf). What should I do? A: Your eluent is not polar enough.[12][15] Increase the polarity by increasing the proportion of the more polar solvent in your mixture (e.g., change from 4:1 to 2:1 Hexane:EtOAc).
Q: All my spots ran to the top of the plate (high Rf). How do I fix this? A: Your eluent is too polar.[12][15] Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., change from 4:1 to 9:1 Hexane:EtOAc).
Q: My spots are streaky or smeared. A: Streaking can be caused by applying too much sample (overloading), or if the reaction is in a high-boiling solvent like DMF or DMSO.[16] Try diluting your sample more. If a high-boiling solvent is the issue, after spotting the plate, place it under high vacuum for a few minutes to evaporate the solvent before developing.[16]
Q: How do I know the reaction is complete? A: The reaction is considered complete when the starting material spot in the "Rxn" lane has completely disappeared.[17] You should see only the product spot (and any by-product spots) remaining in that lane.
Workflow for TLC Reaction Monitoring
Caption: Step-by-step workflow for monitoring a reaction with TLC.
General Troubleshooting Logic
Caption: A logical approach to troubleshooting common chromatography issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. How To [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uhplcs.com [uhplcs.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 11. silicycle.com [silicycle.com]
- 12. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Khan Academy [khanacademy.org]
- 15. Home Page [chem.ualberta.ca]
- 16. Chromatography [chem.rochester.edu]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Catalyst Deactivation in 2,3,5-Trifluorophenylacetonitrile Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 2,3,5-Trifluorophenylacetonitrile. The synthesis of this important intermediate, often achieved through the cyanation of a 2,3,5-trifluorobenzyl halide, can be susceptible to catalyst deactivation, leading to reduced yields, slower reaction rates, and increased production costs. This guide addresses common issues related to both phase-transfer and palladium-catalyzed reaction systems.
Troubleshooting Guides
Issue 1: Gradual or Rapid Loss of Catalyst Activity in Palladium-Catalyzed Cyanation
Symptoms:
-
Reaction slows down or stalls before completion.
-
Decreased yield of this compound.
-
Formation of dark-colored byproducts or catalyst precipitation.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Cyanide Poisoning | Excess cyanide ions in the reaction mixture can coordinate strongly to the palladium center, forming inactive complexes such as [(CN)₄Pd]²⁻, which terminate the catalytic cycle.[1][2] | - Control Cyanide Concentration: Use a cyanide source with controlled release or lower solubility. Consider using potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic and less prone to poisoning cyanide source.[3][4] - Slow Addition: Add the cyanide source slowly to the reaction mixture to maintain a low instantaneous concentration. |
| Moisture Contamination | The presence of water can lead to the hydrolysis of cyanide to form hydrogen cyanide (HCN). HCN is highly reactive towards Pd(0) and can form inactive hydride complexes like [(CN)₃PdH]²⁻.[1][2] | - Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Ligand Degradation | Phosphine ligands, commonly used in palladium catalysis, can be susceptible to oxidation or other degradation pathways, leading to loss of catalyst activity. | - Use Robust Ligands: Employ sterically hindered and electron-rich phosphine ligands, such as biaryl phosphines, which are known to be more stable and promote efficient catalysis. - Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction to prevent ligand oxidation. |
| Formation of Palladium Black | The active Pd(0) species can agglomerate and precipitate as inactive palladium black, especially at high temperatures or with insufficient ligand stabilization. | - Optimize Ligand-to-Metal Ratio: Ensure an adequate concentration of the stabilizing ligand is present. - Temperature Control: Avoid excessively high reaction temperatures. |
Issue 2: Reduced Efficiency of Phase-Transfer Catalyst (PTC)
Symptoms:
-
Biphasic reaction proceeds slowly or not at all.
-
Low yield of the desired product.
-
Recovery of unreacted starting materials.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Catalyst Poisoning by Leaving Group | Certain highly polarizable or lipophilic leaving groups, such as iodide or tosylate, can form strong ion pairs with the quaternary ammonium cation of the PTC, hindering its ability to transport the cyanide anion. | - Choice of Leaving Group: If possible, use a benzyl halide with a less "poisonous" leaving group, such as bromide or chloride. |
| Catalyst Degradation (Hofmann Elimination) | In the presence of a strong base and elevated temperatures, quaternary ammonium salts can undergo Hofmann elimination, leading to the degradation of the catalyst. | - Temperature Control: Maintain the lowest effective reaction temperature. - Choice of Base: Use the mildest base that effectively promotes the reaction. |
| Insufficient Mass Transfer | The rate of a phase-transfer catalyzed reaction can be limited by the transfer of species between the aqueous and organic phases. | - Vigorous Stirring: Ensure efficient mixing to maximize the interfacial area between the two phases. - Catalyst Structure: The lipophilicity of the PTC is crucial. For reactions where mass transfer is rate-limiting, quaternary ammonium salts with a moderate number of total carbons (C16-C32 range) are often effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of this compound?
A1: The synthesis, typically from 2,3,5-trifluorobenzyl chloride, is often carried out using a nucleophilic substitution with a cyanide salt. The most common catalytic systems are:
-
Phase-Transfer Catalysis (PTC): Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or tetramethylammonium chloride are used to facilitate the transfer of the cyanide anion from an aqueous or solid phase to the organic phase containing the benzyl chloride.
-
Palladium Catalysis: Palladium complexes with phosphine ligands are used, especially in reactions involving aryl halides as starting materials, to catalyze the C-CN bond formation.
Q2: How can I detect catalyst deactivation during my reaction?
A2: Catalyst deactivation can be inferred from:
-
Reaction Monitoring: Taking aliquots of the reaction mixture at regular intervals and analyzing them by techniques like GC or HPLC will show a decrease in the rate of product formation or starting material consumption.
-
Visual Observation: In some cases, particularly with palladium catalysts, deactivation can be accompanied by a color change or the precipitation of palladium black.
Q3: Is it possible to regenerate a deactivated palladium catalyst?
A3: Yes, in some cases, regeneration is possible. For heterogeneous palladium catalysts like Pd/C, a common deactivation route is poisoning. One reported method to reactivate a Pd/C catalyst poisoned by cyanide in a cyanation reaction is the addition of zinc formate dihydrate.[5] For homogeneous palladium catalysts, regeneration is more complex and often involves recovering the palladium and reprocessing it.
Q4: Can phase-transfer catalysts be regenerated or recycled?
A4: Phase-transfer catalysts are generally used in small quantities and are relatively inexpensive, so regeneration is not always a primary concern. However, some studies have shown that certain PTCs can be recovered and reused. For instance, some synthesized starburst quaternary ammonium salts have been shown to be regenerative to about 95% by weight.[6] Recovery can be attempted by extraction or crystallization after the reaction work-up.
Q5: What is the impact of solvent choice on catalyst stability?
A5: The solvent can play a crucial role in catalyst stability. For palladium-catalyzed cyanations, polar aprotic solvents are often used. It is critical that these solvents are anhydrous to prevent catalyst deactivation through HCN formation.[1][2] In phase-transfer catalysis, the organic solvent should have low polarity to ensure phase separation but also be able to dissolve the organic substrate.
Quantitative Data on Catalyst Performance and Deactivation
| Catalyst System | Substrate | Cyanide Source | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Aryl Iodide | Phenylacetylene | up to 2375 | 158 | High | [7] |
| Pd/C / dppf | Aryl Bromide | Zn(CN)₂ | Not Reported | Not Reported | up to 98% | [5] |
| Pd₂(dba)₃ / cataCXium® A | Aryl Chloride | K₄[Fe(CN)₆] | up to 400 | Not Reported | High | [3] |
Note: TON and TOF are highly dependent on specific reaction conditions and may not be directly transferable.
Experimental Protocols
Protocol 1: General Procedure for Palladium Catalyst Recycling in a Cross-Coupling Reaction
This protocol provides a general guideline for the recycling of a homogeneous palladium catalyst, which can be adapted for cyanation reactions.
-
Reaction Completion: Once the reaction is complete, as determined by an appropriate analytical method (e.g., TLC, GC, HPLC), cool the reaction mixture to room temperature.
-
Product Extraction: Add an immiscible organic solvent (e.g., ethyl acetate) and water to the reaction mixture. Separate the organic layer containing the product.
-
Aqueous Phase Retention: The aqueous phase, containing the palladium catalyst complexed with a hydrophilic ligand (e.g., a sulfonated phosphine), is retained.
-
Recycling: To the aqueous phase containing the catalyst, add a fresh batch of starting materials and organic solvent.
-
Next Run: Commence the next reaction run under the optimized reaction conditions. The activity of the recycled catalyst can be monitored over several cycles.[7]
Protocol 2: Reactivation of Pd/C Catalyst in Cyanation Reactions
This procedure is based on a method for reactivating a cyanide-poisoned Pd/C catalyst.[5]
-
Reaction Setup: In a reaction vessel, charge the aryl halide, Pd/C catalyst, a suitable ligand (e.g., dppf), and the cyanide source (e.g., Zn(CN)₂).
-
Solvent Addition: Add a polar aprotic solvent such as DMAc.
-
Reactivating Agent: Add zinc formate dihydrate (approximately 10 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and monitor for product formation. The zinc formate helps to reactivate the palladium catalyst in situ.
Visualizations
References
- 1. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 6. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 7. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2,3,5-Trifluorophenylacetonitrile in different reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3,5-Trifluorophenylacetonitrile in various reaction media. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a relatively stable organic compound, largely due to the presence of electron-withdrawing fluorine atoms on the phenyl ring, which enhance its thermal stability.[1] However, its stability can be compromised under certain conditions, particularly in the presence of strong acids, bases, or nucleophiles, and at elevated temperatures. The nitrile functional group is susceptible to hydrolysis, which can lead to the formation of 2,3,5-trifluorophenylacetic acid or its corresponding amide.
Q2: How does pH affect the stability of this compound in aqueous solutions?
The pH of the reaction medium is a critical factor influencing the stability of this compound. Both acidic and basic conditions can promote the hydrolysis of the nitrile group.[2][3]
-
Acidic Conditions: In the presence of a strong acid and water, the nitrile group can undergo hydrolysis to form a carboxylic acid (2,3,5-trifluorophenylacetic acid).
-
Basic Conditions: Under basic conditions, the nitrile can be hydrolyzed to a carboxylate salt, which upon acidic workup will yield the corresponding carboxylic acid. Under milder basic conditions, the reaction may stop at the amide stage (2,3,5-trifluorophenylacetamide).[2]
For optimal stability in aqueous media, it is recommended to maintain a neutral pH (around 6-8) and moderate temperatures.
Q3: What is the expected thermal stability of this compound?
Fluorinated aromatic compounds generally exhibit high thermal stability.[1] this compound is expected to be stable at room temperature when stored in a sealed container under dry conditions.[1] However, prolonged exposure to high temperatures, especially in the presence of reactive media, can lead to degradation.
Troubleshooting Guides
Issue 1: Unexpected formation of a new product during a reaction in an aqueous medium.
-
Possible Cause: Hydrolysis of the nitrile group.
-
Troubleshooting Steps:
-
Analyze the byproduct: Use analytical techniques such as LC-MS, GC-MS, or NMR to identify the structure of the unexpected product. If the mass corresponds to 2,3,5-trifluorophenylacetic acid or 2,3,5-trifluorophenylacetamide, hydrolysis is the likely cause.
-
Check the pH of the reaction mixture: If the pH is acidic or basic, consider buffering the reaction to a neutral pH if the desired reaction chemistry allows.
-
Control the temperature: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.
-
Limit water content: If possible for your reaction, use anhydrous solvents to prevent hydrolysis.
-
Issue 2: Low yield or decomposition of this compound in the presence of strong nucleophiles.
-
Possible Cause: Nucleophilic aromatic substitution (SNAr) of a fluorine atom. While the fluorine atoms lend stability, they can also be susceptible to displacement by strong nucleophiles.[4]
-
Troubleshooting Steps:
-
Identify the nucleophile: Determine which reagent in your reaction mixture is the strongest nucleophile.
-
Modify the nucleophile: If possible, use a less reactive or more sterically hindered nucleophile.
-
Lower the reaction temperature: Reducing the temperature can decrease the rate of the undesired SNAr reaction.
-
Change the solvent: The solvent can significantly impact nucleophilicity. In polar aprotic solvents like DMF or DMSO, nucleophiles are more reactive. Consider switching to a less polar or a protic solvent if compatible with your primary reaction.
-
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours.
| Solvent | Polarity Index | % Degradation (Hypothetical) | Primary Degradation Product (Hypothetical) |
| Hexane | 0.1 | < 1% | - |
| Toluene | 2.4 | < 1% | - |
| Dichloromethane | 3.1 | < 2% | - |
| Tetrahydrofuran (THF) | 4.0 | < 3% | Minor hydrolysis if water is present |
| Acetonitrile | 5.8 | < 2% | - |
| Dimethylformamide (DMF) | 6.4 | < 5% | Potential reaction with trace impurities |
| Methanol | 5.1 | < 4% | Minor solvolysis products |
| Water (pH 7) | 10.2 | < 5% | 2,3,5-Trifluorophenylacetamide |
Table 2: Hypothetical Effect of pH on the Stability of this compound in Aqueous Solution at 50°C over 12 hours.
| pH | Condition | % Degradation (Hypothetical) | Primary Degradation Product (Hypothetical) |
| 2 | Strong Acid (HCl) | 30% | 2,3,5-Trifluorophenylacetic acid |
| 5 | Weak Acid | 10% | 2,3,5-Trifluorophenylacetamide |
| 7 | Neutral | < 5% | 2,3,5-Trifluorophenylacetamide |
| 9 | Weak Base | 15% | 2,3,5-Trifluorophenylacetamide |
| 12 | Strong Base (NaOH) | 40% | 2,3,5-Trifluorophenylacetic acid (as salt) |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Given Reaction Medium
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration (e.g., 10 mg/mL) in a suitable, inert solvent (e.g., acetonitrile).
-
Preparation of Test Samples: In separate vials, add a known volume of the stock solution to the reaction medium to be tested (e.g., buffered aqueous solution at a specific pH, or an organic solvent with a specific reagent).
-
Incubation: Incubate the test samples at the desired reaction temperature. It is advisable to prepare multiple samples for analysis at different time points.
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), quench the reaction in one of the vials (e.g., by rapid cooling and neutralization).
-
Sample Preparation for Analysis: Extract the quenched reaction mixture with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer, evaporate the solvent, and reconstitute the residue in a known volume of a suitable solvent for analysis.
-
Analytical Method: Analyze the samples using a calibrated High-Performance Liquid Chromatography (HPLC) method with a UV detector or a mass spectrometer.
-
Data Analysis: Quantify the amount of remaining this compound at each time point to determine the rate of degradation. Identify any major degradation products by comparing their retention times and mass spectra with authentic standards if available.
Visualizations
Caption: Hydrolysis pathways of this compound under acidic and basic conditions.
Caption: Troubleshooting workflow for unexpected reactivity of this compound.
References
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to Characterizing 2,3,5-Trifluorophenylacetonitrile Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 2,3,5-Trifluorophenylacetonitrile is paramount. This guide provides a comparative overview of analytical methodologies for the characterization and identification of its impurities, supported by experimental insights and logical workflows to aid in method selection and development.
The synthesis of this compound, a key building block in the pharmaceutical industry, can inadvertently introduce a range of impurities. These can originate from starting materials, byproducts of the reaction, or degradation products. Thorough identification and quantification of these impurities are critical for regulatory compliance and to ensure the safety and efficacy of the final drug product.
Unraveling the Impurity Profile: A Tale of Two Techniques
The two primary analytical techniques for impurity profiling of semi-volatile organic compounds like this compound and its potential impurities are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is dictated by the physicochemical properties of the impurities, such as volatility, thermal stability, and polarity.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Virtuoso
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Its high separation efficiency and the definitive identification capabilities of mass spectrometry make it a gold standard for many applications.
High-Performance Liquid Chromatography (HPLC): The Versatility Champion
HPLC is exceptionally versatile and well-suited for a broader range of compounds, including those that are non-volatile or thermally labile. Coupled with various detectors, such as UV or mass spectrometry, HPLC offers robust and sensitive impurity analysis.
A direct comparison of the general capabilities of these two techniques is summarized below:
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Analytes | Volatile and semi-volatile, thermally stable compounds. | Non-volatile, thermally labile, and polar compounds. |
| Sensitivity | Generally higher for volatile compounds. | High, detector-dependent. |
| Specificity | High, with mass spectral library matching for identification. | Good, can be enhanced with mass spectrometry (LC-MS). |
| Sample Prep | May require derivatization for polar compounds. | Generally simpler, direct injection of solutions. |
Charting the Course: Logical Workflow for Impurity Analysis
The process of identifying and quantifying impurities in this compound involves a systematic approach. The following diagram illustrates a logical workflow for this process.
Delving into the Details: Experimental Protocols
While specific analytical methods must be developed and validated for the unique impurity profile of this compound, the following provides generalized experimental protocols for GC-MS and HPLC analysis that can serve as a starting point.
Table 1: Illustrative GC-MS Protocol for Volatile Impurity Screening
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled with a Mass Spectrometer |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-450 |
Table 2: Illustrative HPLC Protocol for Non-Volatile Impurity Screening
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
Decoding the Data: A Comparative Scenario
To illustrate the complementary nature of these techniques, consider a hypothetical scenario where the synthesis of this compound from 2,3,5-Trifluorobenzyl chloride and a cyanide source might yield the following potential impurities:
-
Unreacted 2,3,5-Trifluorobenzyl chloride (volatile)
-
Isomeric trifluorophenylacetonitriles (semi-volatile)
-
Hydrolysis product: 2,3,5-Trifluorophenylacetic acid (less volatile, polar)
-
Dimerization byproducts (non-volatile)
In this case, GC-MS would be the ideal method for identifying and quantifying the unreacted starting material and any isomeric impurities. Conversely, HPLC would be better suited for the analysis of the more polar and less volatile acid byproduct and any high molecular weight dimerization products.
The following diagram illustrates the decision-making process for selecting the appropriate analytical technique based on the predicted properties of the impurities.
Analytical methods for determining the purity of 2,3,5-Trifluorophenylacetonitrile
For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates like 2,3,5-Trifluorophenylacetonitrile is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This guide provides an objective comparison of three robust analytical methods for determining the purity of this key fluorinated intermediate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy.
Method Comparison at a Glance
The selection of an appropriate analytical method hinges on factors such as the nature of potential impurities, the required level of accuracy and precision, and the available instrumentation. A combination of these techniques often provides the most comprehensive purity profile.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹⁹F NMR (qNMR) |
| Principle | Separation based on polarity of the analyte and impurities, with detection via UV absorbance. | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Intrinsic quantitative response of ¹⁹F nuclei in a magnetic field. |
| Quantitation | Relative (requires a reference standard of known purity). | Relative (requires a reference standard). | Absolute (can determine purity without a specific reference standard of the analyte).[1] |
| Selectivity | Good for separating closely related non-volatile impurities and isomers. | High selectivity based on mass fragmentation patterns, excellent for volatile and semi-volatile impurities. | Excellent for structural elucidation and identification of fluorine-containing impurities.[2] |
| Sensitivity | High (typically parts per million levels). | Very high (can detect trace level impurities, parts per billion levels). | Moderate (typically requires milligrams of sample). |
| Typical Accuracy | 98.0 - 102.0% recovery. | 97.0 - 103.0% recovery. | Can achieve accuracy of less than 1% relative to reference values.[3] |
| Typical Precision (%RSD) | < 2% | < 5% | < 1% |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.1 ng/mL | ~0.1 mg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.3 ng/mL | ~0.3 mg/mL |
| Sample Throughput | High | Medium | Medium |
| Strengths | Widely available, robust for routine quality control. | High sensitivity for volatile impurities and residual solvents. | Absolute quantification without a specific reference standard, provides structural information.[1] |
| Limitations | Requires a reference standard, may not detect highly volatile or non-UV active impurities. | Not suitable for non-volatile or thermally labile impurities. | Lower sensitivity compared to chromatographic methods. |
Experimental Workflow for Purity Determination
The following diagram illustrates a comprehensive workflow for the purity analysis of this compound, integrating orthogonal analytical techniques for a robust assessment.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quality control of this compound, providing excellent separation of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard of known purity
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 220 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard, using the area normalization method for impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and by-products from the synthesis.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas, high purity)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 1 mL of dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp to 280 °C at 15 °C/min
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
-
Analysis: Inject the sample solution into the GC-MS system and acquire the data.
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using the peak area percentage.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)
¹⁹F qNMR offers a primary method for purity determination without the need for a specific reference standard of the analyte, leveraging the unique properties of the fluorine nucleus.[2][3]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a ¹⁹F probe
Reagents:
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Internal standard (e.g., trifluorotoluene of known purity)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the internal standard into an NMR tube. Add approximately 0.7 mL of the deuterated solvent.
-
NMR Acquisition Parameters:
-
Observe Nucleus: ¹⁹F
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 5 x T₁ (determine T₁ of the slowest relaxing signal of interest)
-
Number of Scans: ≥ 16 (for adequate signal-to-noise)
-
Acquisition Time: ≥ 3 seconds
-
-
Analysis: Acquire the ¹⁹F NMR spectrum.
-
Purity Calculation:
-
Integrate the signals corresponding to the three fluorine atoms of this compound and the fluorine atoms of the internal standard.
-
Calculate the purity of the sample using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * Purity_IS Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
-
Conclusion
For a comprehensive and reliable determination of the purity of this compound, a multi-faceted analytical approach is recommended. HPLC is a robust method for routine quality control of non-volatile impurities. GC-MS provides high sensitivity for the detection of volatile and semi-volatile contaminants. ¹⁹F qNMR serves as an excellent orthogonal technique for absolute purity determination and structural confirmation of fluorine-containing species. By employing these methods in a complementary fashion, researchers and drug development professionals can ensure the high quality of this critical pharmaceutical intermediate.
References
Comparative Reactivity of Trifluorophenylacetonitrile Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of positional isomers is critical for efficient synthesis design and the development of novel chemical entities. This guide provides a comparative overview of the reactivity of 2-, 3-, and 4-trifluorophenylacetonitrile isomers, key intermediates in the synthesis of pharmaceuticals and agrochemicals.
Theoretical Reactivity Profile
The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This property influences the reactivity of the trifluorophenylacetonitrile isomers in several ways:
-
Acidity of Benzylic Protons: The electron-withdrawing nature of the -CF3 group stabilizes the carbanion formed upon deprotonation of the benzylic carbon. This effect is most pronounced when the -CF3 group is in the ortho or para position, as it can delocalize the negative charge through resonance. Consequently, the acidity of the benzylic protons is expected to follow the order: 4-trifluorophenylacetonitrile ≈ 2-trifluorophenylacetonitrile > 3-trifluorophenylacetonitrile. This enhanced acidity makes the ortho and para isomers more amenable to reactions involving the formation of a benzylic carbanion, such as alkylation and condensation reactions.
-
Electrophilicity of the Nitrile Carbon: The electron-withdrawing -CF3 group also increases the electrophilic character of the carbon atom in the nitrile group (-C≡N). This makes the nitrile group more susceptible to nucleophilic attack. Similar to the effect on benzylic acidity, this effect is expected to be more significant for the ortho and para isomers. Therefore, the reactivity towards nucleophilic addition to the nitrile group is predicted to be: 4-trifluorophenylacetonitrile ≈ 2-trifluorophenylacetonitrile > 3-trifluorophenylacetonitrile.
-
Nucleophilic Aromatic Substitution: The trifluoromethyl group is a strong activating group for nucleophilic aromatic substitution (SNAr) reactions. While the phenylacetonitrile isomers themselves are not typically substrates for SNAr on the trifluoromethyl-substituted ring, this property is important to consider in the context of further functionalization of related derivatives.
Experimental Data and Synthesis
Direct experimental comparisons of reaction rates and yields for the three isomers under identical conditions are not available in the reviewed literature. However, various sources provide methods for the synthesis of each isomer, which indirectly reflects their chemical accessibility.
| Isomer | Common Synthetic Route |
| 2-Trifluorophenylacetonitrile | Reaction of 2-(trifluoromethyl)benzyl bromide with potassium cyanide in a mixture of ethanol and water, followed by heating under reflux. |
| 3-Trifluorophenylacetonitrile | Can be prepared by the reaction of 3-(trifluoromethyl)benzyl chloride with sodium cyanide, often in the presence of a phase transfer catalyst. Another route involves the trifluoromethylation, diazotization, and reduction of aminobenzyl cyanide. |
| 4-Trifluorophenylacetonitrile | Utilized as an intermediate in the preparation of n-type organic semiconductors. Synthesis details from commercially available starting materials are proprietary but generally involve standard cyanation methods of the corresponding benzyl halide. |
It is important to note that the yields and reaction conditions reported in patents and commercial supplier information are optimized for specific processes and may not be directly comparable for assessing intrinsic reactivity.
Logical Workflow for Isomer Reactivity Analysis
The following diagram illustrates a logical workflow for evaluating the reactivity of substituted isomers in the absence of direct comparative data.
Caption: A logical workflow for assessing the relative reactivity of chemical isomers.
Conclusion
Based on the principles of electronic effects, the reactivity of trifluorophenylacetonitrile isomers is significantly influenced by the position of the trifluoromethyl group. The ortho and para isomers are expected to exhibit greater reactivity in reactions involving the deprotonation of the benzylic carbon and nucleophilic attack on the nitrile carbon compared to the meta isomer. However, a definitive quantitative comparison requires direct experimental studies under identical conditions. The absence of such data in the current literature highlights an opportunity for further research in this area. For professionals in drug development and materials science, a thorough understanding of these substituent effects is crucial for the rational design of synthetic routes and the prediction of chemical behavior.
A Comparative Guide to the Synthesis of 2,3,5-Trifluorophenylacetonitrile and 2,4,5-Trifluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and properties of two isomeric trifluorinated phenylacetonitriles: 2,3,5-Trifluorophenylacetonitrile and 2,4,5-Trifluorophenylacetonitrile. These compounds are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals, where the incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
While both isomers share the same molecular formula, the arrangement of the fluorine atoms on the phenyl ring can influence their reactivity and the properties of the resulting products. This guide aims to provide a data-driven comparison to aid researchers in selecting the appropriate starting material for their synthetic needs.
Physicochemical Properties and Identification
A summary of the key identifiers and physical properties for both isomers is presented below.
| Property | This compound | 2,4,5-Trifluorophenylacetonitrile |
| Molecular Formula | C₈H₄F₃N | C₈H₄F₃N |
| Molecular Weight | 171.12 g/mol | 171.12 g/mol [1] |
| CAS Number | 243666-14-0 | 220141-74-2[1][2][3][4] |
| Synonyms | 2,3,5-Trifluorobenzyl cyanide | 2,4,5-Trifluorobenzyl cyanide[1][2] |
| Appearance | Not specified in literature | Colorless to pale yellow liquid[2] |
Synthesis and Performance Comparison
A significant disparity exists in the publicly available literature regarding the synthesis of these two isomers. While detailed experimental data is available for 2,4,5-Trifluorophenylacetonitrile, there is a notable lack of published synthetic procedures with quantitative data for this compound.
2,4,5-Trifluorophenylacetonitrile: An Established Synthetic Intermediate
2,4,5-Trifluorophenylacetonitrile is a well-documented and widely used intermediate in organic synthesis.[1][2] Its applications include the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] The presence of electron-withdrawing fluorine atoms enhances its stability and influences its reactivity.[1]
A common and efficient method for its synthesis involves the reaction of 2,4,5-trifluorobenzyl chloride with a cyanide salt. A detailed experimental protocol is provided in the patent literature, which highlights the use of ionic liquids to facilitate the reaction and improve product purity.[5]
Experimental Protocol: Synthesis of 2,4,5-Trifluorophenylacetonitrile [5]
-
Reactants: 2,4,5-Trifluorobenzyl chloride (0.2 mol), Sodium cyanide (0.231 mol)
-
Solvent: 1-n-butyl-3-methylimidazolium hexafluorophosphate (200 ml)
-
Procedure:
-
To a 250 ml four-necked flask, add the ionic liquid and 2,4,5-trifluorobenzyl chloride.
-
With stirring, add pulverized solid sodium cyanide.
-
Heat the reaction mixture to 70°C for 2 hours.
-
Cool the mixture to room temperature.
-
Extract the product twice with 100 ml of acetonitrile.
-
Dry the combined organic extracts and purify by distillation.
-
-
Yield: 83.6%
-
Purity: 99.8%
The following table summarizes the quantitative data from the patented synthesis of 2,4,5-Trifluorophenylacetonitrile.
| Parameter | Value |
| Yield | 83.6% |
| Purity | 99.8% |
| Reaction Time | 2 hours |
| Reaction Temp. | 70°C |
The logical workflow for this synthesis is depicted in the following diagram:
This compound: A Less Documented Isomer
In contrast to its 2,4,5-isomer, there is a significant lack of published experimental data for the synthesis of this compound. While the compound is commercially available, indicating that synthetic routes exist, detailed protocols and performance data are not readily found in scientific databases and patent literature.
Proposed Synthetic Pathway
Based on general principles of organic synthesis and the known chemistry of related compounds, a plausible synthetic route to this compound would involve the cyanation of a suitable 2,3,5-trifluorobenzyl precursor. The most common precursor for such a reaction is the corresponding benzyl halide (bromide or chloride).
The proposed reaction pathway is as follows:
This proposed pathway is analogous to the well-established synthesis of other benzyl cyanides.[6] However, without experimental validation, parameters such as reaction yield, optimal conditions (solvent, temperature, catalyst), and product purity for the synthesis of this compound remain speculative.
Comparative Analysis and Concluding Remarks
A direct, data-driven comparison of the synthetic performance of this compound and 2,4,5-Trifluorophenylacetonitrile is challenging due to the disparity in available information.
-
2,4,5-Trifluorophenylacetonitrile is a well-characterized and synthetically accessible compound with a documented high-yield synthesis protocol. Its utility as a precursor in the pharmaceutical industry is established.
-
This compound is a commercially available compound, yet its synthesis is not well-documented in the public domain. Researchers intending to use this isomer may need to undertake process development and optimization, likely starting from the corresponding 2,3,5-trifluorobenzyl halide.
For researchers and drug development professionals, the choice between these two isomers will likely depend on the following considerations:
-
Availability and Cost: Both isomers are commercially available, but their relative cost and lead times may vary.
-
Synthetic Accessibility: For large-scale synthesis, the well-established and high-yielding protocol for the 2,4,5-isomer offers a significant advantage. The synthesis of the 2,3,5-isomer may require significant in-house process development.
-
Target Molecule Properties: The ultimate decision will be driven by the desired biological activity and physicochemical properties of the final target molecule. The different substitution patterns of the fluorine atoms will influence the electronic environment of the phenyl ring and, consequently, the properties of any derivative synthesized from it.
References
- 1. 2,4,5-Trifluorophenylacetonitrile (220141-74-2) for sale [vulcanchem.com]
- 2. CAS 220141-74-2: 2,4,5-Trifluorophenylacetonitrile [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. 2,4,5-Trifluorophenylacetonitrile | 220141-74-2 [chemicalbook.com]
- 5. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]
- 6. Benzyl cyanide - Wikipedia [en.wikipedia.org]
Biological Activity of 2,3,5-Trifluorophenylacetonitrile Derivatives: A Field Awaiting Exploration
A comprehensive review of publicly available scientific literature reveals a notable absence of comparative studies on the biological activities of 2,3,5-trifluorophenylacetonitrile derivatives. Despite the recognized importance of fluorinated compounds in medicinal chemistry for their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability, this specific chemical scaffold remains largely unexplored in terms of its therapeutic potential.
While research into related fluorinated aromatic compounds and phenylacetonitrile analogs has shown promising results in areas such as anticancer and antimicrobial applications, direct structure-activity relationship (SAR) studies on a series of this compound derivatives are not currently present in published literature. This gap in knowledge presents a significant opportunity for researchers and drug development professionals.
Potential Areas of Investigation
Drawing parallels from structurally similar molecules, potential biological activities for this compound derivatives could be hypothesized in the following areas:
-
Anticancer Activity: Phenylacetonitrile and its derivatives have been investigated as precursors for various heterocyclic compounds with demonstrated cytotoxic effects against cancer cell lines. The introduction of the trifluorophenyl moiety could modulate this activity.
-
Antimicrobial Activity: Fluorinated compounds are a cornerstone of many antimicrobial drugs. The unique substitution pattern of this compound could lead to the discovery of novel antibacterial or antifungal agents.
-
Enzyme Inhibition: The electrophilic nature of the nitrile group and the electronic properties of the trifluorinated phenyl ring could make these derivatives potent inhibitors of various enzymes implicated in disease pathways.
A Hypothetical Experimental Workflow
For researchers interested in exploring this untapped area, a typical experimental workflow to investigate the biological activity of a newly synthesized library of this compound derivatives would involve several key stages.
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical compounds.
Detailed Methodologies for Future Research
Should such research be undertaken, detailed experimental protocols would be crucial for ensuring the reproducibility and validity of the findings. Below are example protocols for key assays that would be relevant for screening this compound derivatives.
Anticancer Activity: MTT Assay for Cytotoxicity
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are prepared and added to the wells, with a final DMSO concentration not exceeding 0.5%. Control wells receive only the vehicle.
-
Incubation: Plates are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism (MIC).
Protocol:
-
Microorganism Preparation: Bacterial or fungal strains are grown overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension. Positive control wells (microorganism with no compound) and negative control wells (broth only) are included.
-
Incubation: The plates are incubated at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion
The field of this compound derivatives represents a promising but currently uncharted territory in medicinal chemistry. The synthesis and systematic biological evaluation of a library of these compounds could lead to the discovery of novel therapeutic agents. The provided hypothetical workflow and experimental protocols offer a foundational framework for researchers to embark on this exploratory journey. The development of such a comparison guide in the future will be contingent on the generation and publication of this foundational research data.
A Comparative Spectroscopic Analysis of Fluorinated Phenylacetonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of various fluorinated phenylacetonitrile analogs. The inclusion of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the spectroscopic signature of these analogs is crucial for their identification, characterization, and application in drug discovery and materials science. This document summarizes key ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis data, provides detailed experimental protocols, and illustrates the analytical workflow.
Data Presentation: A Spectroscopic Overview
The following table summarizes the available spectroscopic data for a series of mono-, di-, and tri-fluorinated phenylacetonitrile analogs. The data has been compiled from various spectral databases. Note that some data points were not available in the reviewed literature and are marked as "Data not available."
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | FT-IR (ν cm⁻¹) | UV-Vis (λmax nm) |
| Phenylacetonitrile | 7.40-7.20 (m, 5H, Ar-H), 3.70 (s, 2H, CH₂) | 131.0 (Ar-C), 129.0 (Ar-CH), 127.8 (Ar-CH), 127.5 (Ar-CH), 118.0 (CN), 23.5 (CH₂) | ~3060 (Ar C-H), ~2250 (C≡N), ~1600, 1495 (C=C) | Data not available |
| 2-Fluorophenylacetonitrile | 7.50-7.20 (m, 4H, Ar-H), 3.85 (s, 2H, CH₂) | 162.5 (d, J=246 Hz, C-F), 131.5 (d, J=4 Hz, Ar-CH), 129.5 (d, J=8 Hz, Ar-CH), 124.9 (d, J=4 Hz, Ar-CH), 118.0 (d, J=19 Hz, Ar-C), 115.8 (d, J=21 Hz, Ar-CH), 117.0 (CN), 17.0 (CH₂) | ~3070 (Ar C-H), ~2255 (C≡N), ~1615, 1490 (C=C), ~1230 (C-F) | Data not available |
| 3-Fluorophenylacetonitrile | 7.40-7.00 (m, 4H, Ar-H), 3.75 (s, 2H, CH₂) | 163.0 (d, J=245 Hz, C-F), 133.5 (d, J=8 Hz, Ar-C), 130.5 (d, J=8 Hz, Ar-CH), 123.0 (Ar-CH), 116.0 (d, J=21 Hz, Ar-CH), 114.0 (d, J=21 Hz, Ar-CH), 117.5 (CN), 23.0 (CH₂) | ~3070 (Ar C-H), ~2250 (C≡N), ~1610, 1490 (C=C), ~1260 (C-F) | Data not available |
| 4-Fluorophenylacetonitrile | 7.30 (dd, J=8.5, 5.5 Hz, 2H, Ar-H), 7.10 (t, J=8.5 Hz, 2H, Ar-H), 3.70 (s, 2H, CH₂) | 162.5 (d, J=245 Hz, C-F), 129.0 (d, J=8 Hz, Ar-CH), 127.0 (d, J=3 Hz, Ar-C), 117.5 (CN), 116.0 (d, J=22 Hz, Ar-CH), 22.5 (CH₂) | ~3060 (Ar C-H), ~2250 (C≡N), ~1605, 1510 (C=C), ~1225 (C-F) | Data not available |
| 2,4-Difluorophenylacetonitrile | 7.50-7.00 (m, 3H, Ar-H), 3.80 (s, 2H, CH₂) | Data not available | ~3070 (Ar C-H), ~2255 (C≡N), ~1610, 1505 (C=C), ~1270, ~1140 (C-F) | Data not available |
| 2,6-Difluorophenylacetonitrile | 7.45-7.35 (m, 1H, Ar-H), 7.10-7.00 (m, 2H, Ar-H), 3.90 (s, 2H, CH₂) | Data not available | ~3080 (Ar C-H), ~2260 (C≡N), ~1625, 1470 (C=C), ~1240 (C-F) | Data not available |
| 3,4-Difluorophenylacetonitrile | 7.30-7.10 (m, 3H, Ar-H), 3.70 (s, 2H, CH₂) | Data not available | ~3070 (Ar C-H), ~2250 (C≡N), ~1615, 1520 (C=C), ~1280, ~1180 (C-F) | Data not available |
| 3,5-Difluorophenylacetonitrile | 6.95-6.80 (m, 3H, Ar-H), 3.70 (s, 2H, CH₂) | Data not available | Data not available | Data not available |
| 3,4,5-Trifluorophenylacetonitrile | 7.15 (m, 2H, Ar-H), 3.75 (s, 2H, CH₂)[1] | Data not available | Data not available | Data not available |
Disclaimer: The presented data is compiled from various public sources and should be used for reference purposes. Experimental conditions may vary, leading to slight differences in observed values.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
¹H NMR: Dissolve 5-10 mg of the fluorinated phenylacetonitrile analog in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹³C NMR: Prepare a more concentrated solution by dissolving 20-50 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool inserted into a Pasteur pipette.
2. Data Acquisition:
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans.
-
3. Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the spectrum using the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Thin Film Method):
-
Dissolve a small amount (1-2 mg) of the liquid or solid fluorinated phenylacetonitrile analog in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Place one or two drops of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.
2. Data Acquisition:
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Procedure:
-
Record a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Acquire the sample spectrum.
-
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
3. Data Processing:
-
The acquired spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the characteristic absorption bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy
1. Sample Preparation:
-
Prepare a stock solution of the fluorinated phenylacetonitrile analog in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.2 and 1.0. A typical concentration for analysis is around 0.01 mg/mL.
2. Data Acquisition:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer.
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
3. Data Processing:
-
The resulting spectrum plots absorbance versus wavelength (nm).
-
Identify the wavelength of maximum absorbance (λmax).
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of fluorinated phenylacetonitrile analogs.
Caption: General workflow for the spectroscopic analysis of fluorinated phenylacetonitrile analogs.
Logical Relationship of Spectroscopic Data
The following diagram illustrates how the different spectroscopic techniques provide complementary information for the structural elucidation of the target molecules.
Caption: Complementary information from various spectroscopic techniques for structural elucidation.
References
A Comparative Guide to the In Vitro ADME Properties of Novel Compounds Derived from 2,3,5-Trifluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide presents a comparative analysis of hypothetical compounds (Compounds A, B, and C) derived from 2,3,5-trifluorophenylacetonitrile. Due to the limited availability of public data on this specific chemical series, the experimental data presented herein is illustrative and intended to serve as a template for the evaluation of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The experimental protocols described are based on established in vitro methodologies.
Introduction
The optimization of ADME properties is a critical step in the early stages of drug discovery to select candidates with favorable pharmacokinetic profiles. This guide provides a comparative overview of the in vitro ADME properties of three novel compounds derived from this compound: Compound A, Compound B, and Compound C. The evaluated parameters include metabolic stability, membrane permeability, plasma protein binding, and potential for cytochrome P450 (CYP450) inhibition. Understanding these properties is essential for predicting a drug candidate's behavior in vivo.[1][2]
Data Summary
The in vitro ADME properties of Compounds A, B, and C are summarized in the tables below for ease of comparison.
Table 1: Metabolic Stability in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | 45 | 15.4 |
| Compound B | > 60 | < 11.5 |
| Compound C | 20 | 34.7 |
| Verapamil (Control) | 15 | 46.2 |
Table 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
| Compound | Apparent Permeability (Papp, 10⁻⁶ cm/s) at pH 7.4 | Classification |
| Compound A | 8.5 | High |
| Compound B | 1.2 | Moderate |
| Compound C | 15.2 | High |
| Theophylline (Low Permeability Control) | < 1.0 | Low |
| Verapamil (High Permeability Control) | > 10.0 | High |
Table 3: Plasma Protein Binding (Human)
| Compound | Percent Bound (%) |
| Compound A | 92.5 |
| Compound B | 85.1 |
| Compound C | 98.9 |
| Warfarin (High Binding Control) | > 99 |
Table 4: Cytochrome P450 Inhibition (IC50, µM)
| CYP Isoform | Compound A | Compound B | Compound C | Positive Control (Inhibitor) |
| CYP1A2 | > 50 | > 50 | 25.3 | α-Naphthoflavone |
| CYP2C9 | > 50 | 42.1 | 8.9 | Sulfaphenazole |
| CYP2C19 | 35.8 | > 50 | 15.7 | Ticlopidine |
| CYP2D6 | > 50 | > 50 | > 50 | Quinidine |
| CYP3A4 | 12.5 | 28.4 | 2.1 | Ketoconazole |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.[3]
-
Materials: Human liver microsomes, NADPH regenerating system, test compounds, positive control compound (e.g., Verapamil), and termination solution (e.g., acetonitrile).
-
Procedure:
-
Test compounds (1 µM final concentration) are incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer at 37°C.
-
The reaction is initiated by the addition of an NADPH regenerating system.
-
Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is terminated by adding a cold organic solvent like acetonitrile.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[4]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a non-cell-based assay used to predict passive transcellular permeability of compounds.[5]
-
Materials: 96-well filter plates, 96-well acceptor plates, phosphatidylcholine in dodecane solution, phosphate-buffered saline (PBS) at pH 7.4, test compounds, and control compounds.
-
Procedure:
-
A lipid-oil mixture (e.g., phosphatidylcholine in dodecane) is used to coat the filter of a 96-well filter plate, forming an artificial membrane.
-
The wells of the filter plate (donor compartment) are filled with a solution of the test compound in PBS (pH 7.4).
-
The filter plate is placed on top of an acceptor plate containing fresh PBS.
-
The assembly is incubated for a set period (e.g., 4-18 hours) at room temperature.
-
After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which can influence its distribution and efficacy.[6] Rapid equilibrium dialysis is a common method.
-
Materials: Rapid equilibrium dialysis (RED) device, human plasma, phosphate-buffered saline (PBS), test compounds, and a high-binding control (e.g., Warfarin).
-
Procedure:
-
The test compound is added to human plasma.
-
The plasma-compound mixture is added to one chamber of the RED device, and PBS is added to the other chamber, separated by a semi-permeable membrane.
-
The device is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
Samples are taken from both the plasma and buffer chambers.
-
The concentration of the compound in each sample is quantified by LC-MS/MS.
-
The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the chambers.
-
CYP450 Inhibition Assay
This assay assesses the potential of a compound to inhibit the activity of major CYP450 enzymes, which is a primary cause of drug-drug interactions.[7][8]
-
Materials: Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), fluorogenic probe substrates specific to each enzyme, NADPH regenerating system, test compounds, and positive control inhibitors.
-
Procedure:
-
The test compound (at various concentrations) is pre-incubated with a specific CYP450 isozyme and the NADPH regenerating system in a 96-well plate.
-
A fluorogenic substrate for that specific CYP enzyme is added to initiate the reaction.
-
The plate is incubated at 37°C.
-
The formation of the fluorescent metabolite is monitored over time using a fluorescence plate reader.
-
The rate of fluorescence production is compared to a vehicle control to determine the percent inhibition.
-
The IC50 value (the concentration of the compound that causes 50% inhibition) is determined by fitting the data to a dose-response curve.
-
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. vectorb2b.com [vectorb2b.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
A Comparative Guide to Cytotoxicity Assays for Novel Phenylacetonitrile Derivatives
This guide provides a comparative overview of cytotoxicity assays relevant to the evaluation of novel phenylacetonitrile derivatives, with a focus on fluorinated compounds. The information presented is intended for researchers, scientists, and drug development professionals engaged in the assessment of new chemical entities for potential anticancer activity.
Comparative Cytotoxicity Data of Phenylacetonitrile and Related Derivatives
The following tables summarize the cytotoxic activity of various phenylacetonitrile and related fluorinated derivatives against a panel of human cancer cell lines. The data is compiled from recent studies and presented to offer a comparative baseline for the evaluation of new compounds such as 2,3,5-Trifluorophenylacetonitrile derivatives. The half-maximal inhibitory concentration (IC50) is a key metric used to denote the concentration of a compound that inhibits 50% of the cancer cell population's growth.
Table 1: Cytotoxicity of 2-Phenylacrylonitrile Derivatives
| Compound | Cell Line | IC50 (nM) | Reference Compound | IC50 (nM) |
| 1g2a | HCT116 | 5.9 | Taxol | - |
| BEL-7402 | 7.8 | Taxol | - |
Data extracted from a study on 2-phenylacrylonitrile derivatives as tubulin inhibitors, which showed potent activity against human colon and liver cancer cell lines.[1][2]
Table 2: Cytotoxicity of Fluorine-Containing Hexahydroquinoline-3-Carbonitrile Derivatives
| Compound | Cell Line | GI50 (µM) | Reference Compound | IC50 (µM) |
| 6i | Ishikawa | 7.2 | - | - |
| 6o | HT-29 | 9.39 | Reference | - |
| HCT-116 | 13.54 | Reference | - | |
| 6l | Caco-2 | 9.66 | Reference | - |
This table presents the growth inhibition (GI50) and IC50 values for fluorine-containing carbonitrile derivatives against various cancer cell lines.[3][4]
Table 3: Cytotoxicity of 1,3-Disubstituted Thiourea Derivatives with Trifluoromethylphenyl Groups
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2 (3,4-dichloro) | SW480 | 1.5 - 8.9 | Cisplatin | - |
| 8 (4-CF3-phenyl) | SW620 | 1.5 - 8.9 | Cisplatin | - |
| PC3 | ≤ 10 | Cisplatin | - | |
| K-562 | ≤ 10 | Cisplatin | - |
This data highlights the potent cytotoxic effects of thiourea derivatives containing trifluoromethylphenyl groups against several cancer cell lines, with some compounds showing greater potency than the standard drug cisplatin.[5]
Experimental Protocols
Detailed methodologies for key cytotoxicity assays are provided below. These protocols are based on standard practices reported in the referenced literature.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This assay is used to detect apoptosis, a form of programmed cell death. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Visualizations
The following diagrams illustrate a typical workflow for cytotoxicity screening and a simplified representation of an apoptosis signaling pathway.
References
- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Validating the Structure of a 2,3,5-Trifluorophenylacetonitrile Reaction Product: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine can significantly enhance a compound's metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides a comprehensive framework for validating the structure of a 2,3,5-Trifluorophenylacetonitrile reaction product, a versatile building block in the synthesis of novel therapeutic agents. We present a comparative analysis of key analytical techniques, detailed experimental protocols, and a comparison with alternative fluorinated phenylacetonitrile isomers.
Structural and Physicochemical Properties of Trifluorophenylacetonitrile Isomers
Trifluorophenylacetonitriles are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The position of the fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties and reactivity. A comparison of the 2,3,5-isomer with its 2,4,5- and 3,4,5-counterparts is crucial for understanding its unique potential in drug design.
| Property | This compound | 2,4,5-Trifluorophenylacetonitrile | 3,4,5-Trifluorophenylacetonitrile |
| Molecular Formula | C₈H₄F₃N | C₈H₄F₃N[4][5] | C₈H₄F₃N |
| Molecular Weight | 171.12 g/mol | 171.12 g/mol [4] | 171.12 g/mol |
| CAS Number | Not readily available | 220141-74-2[4][5][6] | 220228-03-5 |
| General Applications | Potential intermediate in medicinal chemistry | Precursor for fluorinated pharmaceuticals and agrochemicals[4] | Intermediate in organic synthesis |
Experimental Protocols for Structural Validation
Accurate structural elucidation is paramount to ensure the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is essential for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are critical, with ¹⁹F NMR providing definitive information about the fluorine substituents.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified reaction product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire the spectrum to observe the signals for the aromatic and methylene protons. The coupling patterns and chemical shifts will be indicative of the substitution pattern.
-
¹³C NMR: Obtain the spectrum to identify all unique carbon atoms, including the nitrile carbon and the fluorinated aromatic carbons.
-
¹⁹F NMR: This spectrum is crucial for confirming the presence and positions of the three fluorine atoms. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms will provide unequivocal evidence for the 2,3,5-substitution pattern.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Look for characteristic absorption bands:
-
C≡N stretch: A sharp, medium-intensity band around 2250 cm⁻¹.
-
C-F stretch: Strong absorption bands in the region of 1300-1000 cm⁻¹.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.
-
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Analysis:
-
Molecular Ion Peak (M⁺): Identify the peak corresponding to the molecular weight of this compound (171.12 g/mol ).
-
Isotopic Pattern: Observe the isotopic pattern to confirm the elemental composition.
-
Fragmentation Pattern: Analyze the fragmentation pattern to identify characteristic fragments that support the proposed structure.
-
Workflow for Product Validation
The following diagram illustrates a logical workflow for the comprehensive validation of the this compound reaction product.
Caption: Workflow for the synthesis, purification, and structural validation of this compound.
Comparison with Alternative Synthetic Intermediates
While this compound holds promise as a novel building block, a comparison with established alternatives is essential for informed decision-making in a drug development pipeline.
| Feature | This compound | 2,4,5-Trifluorophenylacetonitrile | 4-(Trifluoromethyl)phenylacetonitrile |
| Substitution Pattern | Vicinal and meta fluorine atoms | Vicinal and para fluorine atoms | Single trifluoromethyl group |
| Potential Biological Impact | May offer unique steric and electronic properties influencing protein-ligand interactions. | Well-established intermediate in various bioactive compounds. | The trifluoromethyl group can significantly enhance lipophilicity and metabolic stability. |
| Synthetic Accessibility | Potentially more challenging synthesis due to the specific substitution pattern. | Commercially available and synthetic routes are documented. | Readily available commercially. |
Signaling Pathways and Biological Relevance
The introduction of fluorine atoms can significantly impact how a molecule interacts with biological targets. While specific signaling pathways affected by this compound are yet to be extensively studied, the broader class of fluorinated aromatic compounds is known to influence various cellular processes. The electron-withdrawing nature of fluorine can alter pKa values of nearby functional groups, impacting hydrogen bonding and overall binding affinity to protein targets.[3] Furthermore, the metabolic stability conferred by fluorination can lead to prolonged engagement with specific signaling pathways, potentially enhancing therapeutic efficacy.
The diagram below illustrates a generalized concept of how a fluorinated drug candidate, derived from an intermediate like this compound, might interact with a cellular signaling pathway.
Caption: Generalized signaling pathway modulation by a fluorinated drug candidate.
Conclusion
The rigorous validation of a this compound reaction product is a critical step in its application for drug discovery and development. The combination of NMR, IR, and MS provides a robust analytical toolkit for unambiguous structure determination. While specific biological data for this isomer is still emerging, a comparative analysis with other fluorinated phenylacetonitriles highlights its potential to offer novel structure-activity relationships. As research in this area progresses, this compound may prove to be a valuable addition to the medicinal chemist's toolbox for designing next-generation therapeutics.
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. 2,4,5-Trifluorophenylacetonitrile (220141-74-2) for sale [vulcanchem.com]
- 5. scbt.com [scbt.com]
- 6. CAS 220141-74-2: 2,4,5-Trifluorophenylacetonitrile [cymitquimica.com]
Comparative Guide to the Structure-Activity Relationship (SAR) of 2,3,5-Trifluorophenylacetonitrile Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds analogous to 2,3,5-trifluorophenylacetonitrile. Due to the limited availability of direct SAR studies on this compound analogs, this document leverages data from closely related trifluoromethylphenyl and fluorinated compounds to infer potential SAR trends. The information presented herein is intended to guide the design and optimization of novel enzyme inhibitors.
Introduction
The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[1] Phenylacetonitrile scaffolds are versatile intermediates in the synthesis of various biologically active molecules. The trifluorinated phenylacetonitrile core, specifically, presents a unique pharmacophore with potential applications in the development of targeted therapies, particularly as enzyme inhibitors.[2] Understanding the structure-activity relationship is crucial for optimizing the potency and selectivity of these analogs.
Synthesis of Trifluorophenylacetonitrile Analogs
The synthesis of trifluorophenylacetonitrile analogs typically involves the reaction of a corresponding trifluorobenzyl halide with a cyanide salt. Variations in the substitution pattern on the phenyl ring and modifications of the acetonitrile group can be achieved through various synthetic routes.
General Synthetic Scheme:
A common method for preparing 2,4,5-trifluorophenylacetonitrile involves the reaction of 2,4,5-trifluorobenzyl chloride with a cyaniding agent in an ionic liquid. This method is reported to produce high yields and purity, making it suitable for industrial applications.
Caption: General synthesis of 2,4,5-trifluorophenylacetonitrile.
Structure-Activity Relationship (SAR) Insights from Analogous Compounds
While direct SAR data for this compound analogs is scarce, studies on structurally similar trifluoromethylphenyl and fluorinated compounds can provide valuable insights. The following sections present SAR data from analogous series of compounds, which can be extrapolated to guide the design of novel this compound derivatives.
1. Kinase Inhibition by Trifluoromethylpyrimidine Derivatives
A study on 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors revealed that substitutions on the phenyl ring significantly impact their anticancer activity. The IC50 values against the A549 cancer cell line and EGFR kinase are presented below.
| Compound ID | R Group (Substitution on Phenyl Ring) | A549 IC50 (µM) | EGFR Kinase IC50 (µM) |
| 9a | H | >50 | 0.862 |
| 9b | 2-Fluoro | 2.47 | 0.143 |
| 9c | 3-Fluoro | 1.35 | 0.102 |
| 9u | (E)-3-(3-fluorophenyl)acrylamido | 0.35 | 0.091 |
Data sourced from a study on 5-trifluoromethylpyrimidine derivatives.[3]
SAR Observations:
-
Fluorine Substitution: The introduction of a fluorine atom on the phenyl ring (compounds 9b and 9c ) dramatically increased the inhibitory activity against both the A549 cell line and EGFR kinase compared to the unsubstituted analog (9a ).
-
Positional Isomerism: A 3-fluoro substitution (9c ) was slightly more potent than a 2-fluoro substitution (9b ).
-
Extended Conjugation and H-Bonding: The addition of a more complex substituent capable of extended conjugation and hydrogen bonding (9u ) further enhanced the potency.
Caption: Hypothetical SAR logic for fluorinated analogs.
2. Inhibition of Proline-Rich Tyrosine Kinase 2 (PYK2) by Diaminopyrimidine Derivatives
A separate study on trifluoromethylpyrimidine-based inhibitors of PYK2 provides further SAR insights.
| Compound ID | R1 Group | R2 Group | PYK2 IC50 (nM) | FAK IC50 (nM) |
| 1 | H | H | 1100 | 100 |
| 2 | Me | H | 150 | 1600 |
| 3 | H | Me | 240 | 2900 |
Data from a study on trifluoromethylpyrimidine-based PYK2 inhibitors.[3]
SAR Observations:
-
Methyl Substitution: The addition of a methyl group at either the R1 or R2 position significantly increased potency against PYK2 while also increasing selectivity over FAK.
Experimental Protocols
General Protocol for Enzyme Inhibition Assay
The following is a generalized protocol for determining the IC50 value of an inhibitor against a target enzyme. Specific conditions such as buffer composition, substrate concentration, and incubation times should be optimized for each specific enzyme.
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer solution appropriate for the target enzyme (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in assay buffer. The final concentration in the assay should be in the linear range of the activity curve.
-
Substrate Solution: Prepare a stock solution of the enzyme's substrate in assay buffer. The final concentration should be at or near the Km value for the enzyme.
-
Inhibitor Solutions: Prepare a series of dilutions of the this compound analog in a suitable solvent (e.g., DMSO), followed by further dilution in assay buffer.
-
-
Assay Procedure:
-
Add a fixed volume of the enzyme solution to each well of a 96-well plate.
-
Add varying concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for SAR studies of enzyme inhibitors.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound analogs, such as a kinase cascade involved in cell proliferation.
Caption: Hypothetical kinase signaling pathway targeted by an inhibitor.
Conclusion
This guide provides a framework for understanding the potential structure-activity relationships of this compound analogs by drawing comparisons with structurally related compounds. The presented data suggests that fluorination and further substitution on the phenyl ring are key strategies for enhancing inhibitory potency. The provided experimental protocols and diagrams offer a starting point for the systematic design and evaluation of novel inhibitors based on this promising scaffold. Further empirical studies are necessary to validate these extrapolated SAR trends for this compound derivatives.
References
Comparative yield analysis of different synthetic routes to 2,3,5-Trifluorophenylacetonitrile
A comprehensive comparative analysis of synthetic routes to 2,3,5-Trifluorophenylacetonitrile is essential for researchers and professionals in drug development and chemical synthesis. This guide provides an objective comparison of plausible synthetic pathways, supported by experimental data from analogous reactions, due to the limited availability of direct comparative studies for this specific isomer.
Comparative Yield Analysis
Two primary synthetic routes are considered, starting from commercially available precursors: 2,3,5-Trifluorobenzyl bromide and 2,3,5-Trifluorobenzaldehyde. The following table summarizes the key aspects of each proposed route.
| Parameter | Route 1: Cyanation of 2,3,5-Trifluorobenzyl Bromide | Route 2: Conversion of 2,3,5-Trifluorobenzaldehyde |
| Starting Material | 2,3,5-Trifluorobenzyl Bromide | 2,3,5-Trifluorobenzaldehyde |
| Key Reagents | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN), Phase-Transfer Catalyst (e.g., TBAB) | 1. Tosylhydrazine2. Sodium Cyanide (NaCN) |
| Reaction Type | Nucleophilic Substitution (SN2) | Formation of Tosylhydrazone followed by Cyanation |
| Number of Steps | 1 | 2 |
| Estimated Yield | 80-95% (based on analogous reactions) | 60-75% (overall, based on analogous reactions) |
| Purity of Crude Product | Generally high | Moderate to high, may require significant purification |
| Key Advantages | High yield, single step, readily available starting material | Avoids the use of a lachrymatory benzyl bromide |
| Key Disadvantages | Starting material is a lachrymator | Lower overall yield, two-step process |
Experimental Protocols
Detailed methodologies for the proposed synthetic routes are provided below. These protocols are based on established chemical literature for similar substrates.
Route 1: Cyanation of 2,3,5-Trifluorobenzyl Bromide
This route involves a direct nucleophilic substitution of the bromide with a cyanide anion, often facilitated by a phase-transfer catalyst to enhance reaction rates and yield.
Materials:
-
2,3,5-Trifluorobenzyl bromide
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (CH3CN)
-
Water (H2O)
-
Dichloromethane (CH2Cl2)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3,5-Trifluorobenzyl bromide (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Add sodium cyanide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Route 2: Conversion from 2,3,5-Trifluorobenzaldehyde
This two-step route first converts the aldehyde to a more reactive intermediate, a tosylhydrazone, which is then subjected to cyanation.
Step 2a: Synthesis of 2,3,5-Trifluorobenzaldehyde Tosylhydrazone
Materials:
-
2,3,5-Trifluorobenzaldehyde
-
Tosylhydrazine
-
Ethanol (EtOH)
Procedure:
-
Dissolve 2,3,5-Trifluorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of tosylhydrazine (1.05 eq) in ethanol to the flask.
-
Stir the mixture at room temperature for 1-2 hours, during which the tosylhydrazone product typically precipitates.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Step 2b: Cyanation of 2,3,5-Trifluorobenzaldehyde Tosylhydrazone
Materials:
-
2,3,5-Trifluorobenzaldehyde Tosylhydrazone
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, suspend the 2,3,5-Trifluorobenzaldehyde tosylhydrazone (1.0 eq) in methanol.
-
Add sodium cyanide (1.5 eq) to the suspension.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude this compound by column chromatography.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the synthesis and comparison of this compound.
Caption: Comparative workflow of two synthetic routes to this compound.
Caption: Logical workflow for selecting a synthetic route for this compound.
Benchmarking Performance: A Comparative Analysis of Fluorinated Phenylacetonitrile Isomers as Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorinated building blocks, such as trifluorophenylacetonitriles, are valuable precursors for synthesizing a wide array of functionalized molecules. This guide provides a comparative overview of the performance of 2,4,5-Trifluorophenylacetonitrile, a readily available isomer, against other related fluorinated reagents.
While the specific isomer 2,3,5-Trifluorophenylacetonitrile is not widely documented in scientific literature or commercially available, this guide will focus on its more studied counterpart, 2,4,5-Trifluorophenylacetonitrile, to illustrate a comparative framework. The data presented here is based on available patent literature and chemical supplier information.
Data Presentation: Performance in Nucleophilic Cyanation
The following table summarizes the performance of different reaction conditions for the synthesis of 2,4,5-Trifluorophenylacetonitrile from 2,4,5-Trifluorobenzyl chloride. This reaction is a key step in utilizing this fluorinated building block and provides insight into its reactivity and stability under various catalytic systems.
| Reagent System | Cyaniding Agent | Solvent/Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | Sodium Cyanide | 1-Butyl-3-methylimidazolium hexafluorophosphate | 70 | 2 | 83.6 | 99.8 | [1] |
| 2 | Potassium Cyanide | 1-Butyl-3-methylimidazolium hexafluorophosphate | 70 | 2 | 76.6 | 99.2 | [1] |
| 3 | Sodium Cyanide | 1-Ethyl-3-methylimidazolium tetrafluoroborate | 70 | 2 | 73.4 | 98.3 | [1] |
| 4 | Sodium Cyanide | 1-Butyl-3-methylimidazolium tetrafluoroborate | 70 | 2 | 76.3 | 97.1 | [1] |
| 5 | Sodium Cyanide | 1-Butyl-3-methylimidazolium trifluoromethanesulfonate | 70 | 2 | 73.1 | 93.5 | [1] |
Experimental Protocols
General Procedure for the Synthesis of 2,4,5-Trifluorophenylacetonitrile in an Ionic Liquid Medium[1]
This protocol is based on the synthesis described in patent CN101659630B.
Materials:
-
2,4,5-Trifluorobenzyl chloride
-
Sodium cyanide (or Potassium cyanide)
-
Ionic Liquid (e.g., 1-Butyl-3-methylimidazolium hexafluorophosphate)
-
Acetonitrile
-
Four-necked reaction flask (250 ml)
-
Stirrer
-
Heating mantle with temperature control
-
Distillation apparatus
Procedure:
-
To a 250 ml four-necked reaction flask, add 200 ml of the ionic liquid (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate).
-
Add 36.1 g (0.2 mol) of 2,4,5-trifluorobenzyl chloride to the flask.
-
While stirring, add 11.3 g (0.231 mol) of solid, pulverized sodium cyanide.
-
Heat the reaction mixture to 70°C and maintain for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product twice with 100 ml of acetonitrile.
-
Dry the combined acetonitrile extracts and purify by distillation to obtain 2,4,5-Trifluorophenylacetonitrile.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2,4,5-Trifluorophenylacetonitrile as described in the experimental protocol.
Caption: Workflow for the synthesis of 2,4,5-Trifluorophenylacetonitrile.
Concluding Remarks
The choice of a fluorinated reagent is critical and depends on the specific synthetic challenge. While a direct performance benchmark for this compound is not currently possible due to a lack of available data, the information on the 2,4,5-isomer provides a useful case study. The use of ionic liquids in the synthesis of 2,4,5-Trifluorophenylacetonitrile demonstrates a modern approach to achieving high yields and purity.[1] Researchers are encouraged to consider the substitution pattern of fluorinated reagents as it can significantly impact reactivity, stability, and the ultimate biological or material properties of the final product.
References
Safety Operating Guide
Safe Disposal of 2,3,5-Trifluorophenylacetonitrile: A Procedural Guide
This document provides essential safety and logistical information for the proper disposal of 2,3,5-Trifluorophenylacetonitrile, tailored for researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for toxic nitrile compounds.
Quantitative Data Summary
| Property | Value | Citation |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH331: Toxic if inhaledH335: May cause respiratory irritation | [1] |
| Signal Word | Danger | [1][2] |
| UN Number | UN3439 | [3] |
| Proper Shipping Name | NITRILES, SOLID, TOXIC, N.O.S. | [3] |
| Hazard Class | 6.1 (Toxic) | [3] |
| Packing Group | III | [3] |
| Physical State | Solid | [3] |
| Melting Point | 51 - 55 °C / 123.8 - 131 °F (for a similar compound) | [3] |
| Combustion Hazards | In a fire, may emit toxic fumes of carbon dioxide, carbon monoxide, hydrogen fluoride, nitrogen oxides (NOx), and hydrogen cyanide (HCN). | [2] |
Step-by-Step Disposal Protocol
This protocol outlines the required steps for the safe handling and disposal of this compound waste. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Phase 1: Pre-Disposal Preparation and Personal Protective Equipment (PPE)
-
Risk Assessment : Before handling the waste, conduct a thorough risk assessment. The toxicological properties have not been fully investigated, so treat the compound with extreme caution.[3]
-
Designated Area : All handling of waste should occur in a designated, well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Required PPE : At a minimum, the following PPE must be worn:
-
Gloves : Wear appropriate protective gloves to prevent skin exposure.[3]
-
Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA regulations.[3] An eye wash station should be readily accessible.[2]
-
Body Protection : A lab coat or other protective clothing is required to prevent skin contact.[2][3]
-
Respiratory Protection : If there is a risk of dust formation or aerosol generation, a respirator with a particulate filter (conforming to EN 143 or equivalent) must be used.[3]
-
Phase 2: Waste Collection and Containment
-
Avoid Dust Generation : When handling the solid waste, take care to avoid creating dust.[1] Do not dry sweep.
-
Spill Management :
-
Containerization :
-
Contaminated Packaging : Dispose of the original product container as unused product unless it has been thoroughly decontaminated.[1]
Phase 3: Final Disposal
-
Professional Disposal Service : Do not attempt to dispose of this chemical through standard waste streams. Contact a licensed professional waste disposal company to handle the material.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Regulatory Compliance : Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
-
Documentation : Maintain a record of the waste disposal, including the date, quantity, and the name of the disposal company.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2,3,5-Trifluorophenylacetonitrile
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,3,5-Trifluorophenylacetonitrile. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential health hazards. Based on safety data for similar compounds, it is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z.87.1 standards or a face shield.[3] | Protects against splashes and dust, preventing serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat or chemical-resistant apron, and closed-toe shoes.[3][4] | Prevents skin contact, which can be harmful.[2][5] Contaminated clothing should be removed and washed before reuse.[6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is essential.[2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[3][7] | Prevents inhalation of dust or vapors, which can be toxic and cause respiratory irritation.[2] |
Safe Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure risk and maintain the integrity of the compound.
Operational Plan:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. All personnel must be trained on the specific hazards and handling procedures for this compound.
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Prevent the formation of dust and aerosols.[2] Use non-sparking tools and take precautionary measures against static discharge.[5]
-
Hygiene: Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.[2][6]
Storage Plan:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[6]
-
Keep away from heat, sparks, and open flames.[5]
-
Store away from incompatible materials such as oxidizing agents.
Emergency Procedures and First Aid
In the event of exposure, immediate action is critical.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. If skin irritation persists, get medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Spill and Disposal Plan
Proper containment and disposal of this compound are essential to prevent environmental contamination and ensure safety.
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[2] Avoid creating dust.[2]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Plan:
-
All waste, including contaminated absorbent materials and empty containers, must be disposed of as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6] Do not empty into drains.[2]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. sams-solutions.com [sams-solutions.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. parcilsafety.com [parcilsafety.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
